molecular formula C30H38N2O8 B613623 Boc-Thr(Ile-Fmoc)-OH CAS No. 944283-27-6

Boc-Thr(Ile-Fmoc)-OH

Número de catálogo: B613623
Número CAS: 944283-27-6
Peso molecular: 554.64
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Thr(Ile-Fmoc)-OH is a useful research compound. Its molecular formula is C30H38N2O8 and its molecular weight is 554.64. The purity is usually 95%.
BenchChem offers high-quality Boc-Thr(Ile-Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Thr(Ile-Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,3R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t17-,18+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXQNNYVNXVLDP-MSFWWKAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116061
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944283-27-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944283-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Boc-Thr(Ile-Fmoc)-OH

In the landscape of therapeutic peptide development and complex protein synthesis, the strategic use of pre-formed, protected dipeptide building blocks is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). These reagents are instrumental in overcoming synthetic challenges, such as aggregation and difficult coupling reactions, that are often encountered during the assembly of hydrophobic or sterically hindered sequences. This guide provides a comprehensive technical overview of the physicochemical properties of Boc-Thr(Ile-Fmoc)-OH , a specialized dipeptide derivative.

The orthogonal protection scheme of this molecule—a tert-butyloxycarbonyl (Boc) group on the N-terminus of Threonine and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain-linked Isoleucine—offers unique synthetic advantages. However, specific experimental data for this compound is not extensively published. Therefore, this document serves as both a repository of inferred knowledge, based on analogous structures, and a practical guide to the essential experimental protocols required to fully characterize this reagent in a research and development setting.

Molecular Structure and Core Attributes

The foundational step in understanding any chemical reagent is a thorough analysis of its structure and fundamental properties.

Chemical Structure

Boc-Thr(Ile-Fmoc)-OH is a derivative where the amino group of an Isoleucine residue is protected with an Fmoc group, and this entire moiety is ester-linked to the hydroxyl side chain of an N-terminally Boc-protected Threonine. This structure is designed for specific applications in stepwise peptide synthesis.

Caption: Chemical Structure of Boc-Thr(Ile-Fmoc)-OH.

Physicochemical Data Summary

The following table summarizes the calculated and inferred physicochemical properties. It is imperative to note that properties such as melting point and optical rotation must be determined empirically for each batch to ensure quality and consistency.

PropertyValueSource / Method
Molecular Formula C₃₅H₄₆N₂O₉Calculation
Molecular Weight 654.75 g/mol Calculation
Appearance White to off-white solidInferred from similar protected amino acid derivatives
Stereochemistry Contains four chiral centersStructural Analysis
Storage Temperature 2-8°CRecommendation for similar compounds[1][2]

Solubility Profile: A Critical Parameter for Synthesis

The solubility of a protected amino acid derivative is paramount for achieving efficient coupling during SPPS.[3] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.[3]

Expected Solubility

Based on its constituent parts, Boc-Thr(Ile-Fmoc)-OH is expected to be a highly hydrophobic molecule. The bulky, nonpolar Boc and Fmoc groups contribute significantly to this characteristic.

  • High Solubility: Expected in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). One source indicates that Fmoc-Thr(tBu)-OH is clearly soluble in DMF at 0.5 M.[3]

  • Moderate to Low Solubility: Expected in less polar solvents like Dichloromethane (DCM).

  • Insoluble: Expected in water and nonpolar hydrocarbon solvents.

Experimental Protocol for Solubility Determination

This protocol provides a reliable method for quantitatively assessing the solubility of the title compound in various solvents.

Objective: To determine the solubility of Boc-Thr(Ile-Fmoc)-OH in mg/mL in a given solvent at a specified temperature (e.g., 25°C).

Materials:

  • Boc-Thr(Ile-Fmoc)-OH

  • Analytical balance

  • Vortex mixer and/or ultrasonic bath

  • Thermostatically controlled shaker

  • Centrifuge

  • HPLC-UV system

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Solvents to be tested (e.g., DMF, NMP, DCM, DMSO)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of Boc-Thr(Ile-Fmoc)-OH (e.g., 50-100 mg) to a known volume of the test solvent (e.g., 1.0 mL) in a sealed vial. The solid should be in excess to ensure saturation. b. Equilibrate the suspension at a constant temperature (25°C) in a shaker for a minimum of 24 hours to ensure equilibrium is reached. c. Use of an ultrasonic bath for short periods can aid in breaking up agglomerates.[4][5]

  • Sample Clarification: a. Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: a. Prepare a stock solution of Boc-Thr(Ile-Fmoc)-OH of a known concentration in a suitable solvent (e.g., DMF). b. Create a series of calibration standards by diluting the stock solution. c. Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. d. Construct a calibration curve by plotting the peak area against concentration. e. Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Equilibrate in shaker (24h, 25°C) A->B Achieve saturation C Centrifuge suspension B->C D Filter supernatant (0.22 µm) C->D Remove particulates F Analyze via HPLC-UV D->F Inject sample E Prepare calibration standards E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for Experimental Solubility Determination.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to validate the identity, purity, and integrity of the dipeptide building block before its use in synthesis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of protected amino acids.

Principle: The compound is separated from impurities based on its hydrophobicity. The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV absorbance.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient would be 30-90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in DMF or a mixture of Acetonitrile/Water.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.

G cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation Dissolve ~1 mg/mL in DMF hplc HPLC System C18 Column Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA in ACN prep->hplc Inject analysis Analysis Gradient: 30-90% B over 20 min Flow: 1.0 mL/min Detection: UV 265 nm hplc->analysis result Result Calculate % Purity from Peak Area Integration analysis->result

Caption: HPLC Purity Analysis Workflow.

Structural Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.

Protocol:

  • Technique: Electrospray Ionization (ESI) is most common for this type of molecule.

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.

  • Analysis: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Expected Ions:

    • Positive Mode: [M+H]⁺, [M+Na]⁺, [M+K]⁺

    • Negative Mode: [M-H]⁻, [M+TFA]⁻ (if TFA is present)

    • For Boc-Thr(Ile-Fmoc)-OH (MW = 654.75), the expected [M+H]⁺ ion would be at m/z 655.76.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals:

    • Fmoc Group: A complex series of aromatic protons between ~7.3 and 7.8 ppm, and signals for the CH and CH₂ protons of the fluorenyl moiety around 4.2-4.5 ppm.

    • Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm.

    • Amino Acid Residues: Distinct signals for the α-protons, β-protons, and side-chain protons of both Threonine and Isoleucine.

    • Amide and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.

Safety and Handling

As a fine chemical, Boc-Thr(Ile-Fmoc)-OH should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, general precautions based on similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2]

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[1][2]

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air.

Conclusion

Boc-Thr(Ile-Fmoc)-OH represents a highly specialized and valuable tool for advanced peptide synthesis. While specific published data on its physicochemical properties are scarce, a comprehensive understanding can be built upon the known characteristics of its constituent protected amino acids and analogous dipeptide structures. The true measure of this reagent's utility lies in its empirical characterization. The protocols detailed in this guide provide a robust framework for researchers to validate the quality, purity, and structural integrity of Boc-Thr(Ile-Fmoc)-OH, ensuring its successful application in the synthesis of target peptides and contributing to the advancement of drug discovery and development.

References

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Boc-Thr(Fmoc-Gly)-OH [944283-25-4]. [Link]

  • Digital CSIC. Supporting Information. [Link]

  • Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • AAPPTec. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • AAPPTec. Boc-Thr(Fmoc-Val)-OH [887707-95-1]. [Link]

Sources

Boc-Thr(Ile-Fmoc)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-Thr(Ile-Fmoc)-OH: A Pseudoproline Dipeptide for Advanced Peptide Synthesis

Introduction

In the field of synthetic peptide chemistry, particularly in drug discovery and development, the synthesis of long or sterically hindered peptides is often hampered by aggregation of the growing peptide chain. This phenomenon, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets on the solid-phase support, leads to incomplete coupling reactions, failed sequences, and consequently, low yields and purities of the target molecule. Boc-Thr(Ile-Fmoc)-OH is a rationally designed pseudoproline dipeptide, a class of building blocks developed to overcome these challenges.[1][2] By introducing a temporary and reversible "kink" into the peptide backbone, this reagent disrupts aggregation, enhances solvation, and significantly improves the efficiency and fidelity of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][3] This guide provides a comprehensive overview of its properties, mechanism, application, and analytical characterization for researchers and scientists in peptide synthesis.

Core Physicochemical Properties

Boc-Thr(Ile-Fmoc)-OH is a dipeptide derivative where the N-terminus of Threonine is protected by a tert-butyloxycarbonyl (Boc) group, and it is ester-linked to the C-terminus of an N-terminally fluorenylmethoxycarbonyl (Fmoc) protected Isoleucine. The key innovation lies in the implicit cyclized structure formed between the Threonine backbone and its side chain, which is characteristic of pseudoproline dipeptides.

PropertyValueSource
Chemical Formula C₃₀H₃₈N₂O₈[4]
Molecular Weight 554.64 g/mol [4]
CAS Number 944283-27-6[4]
Appearance White to off-white solidTypical
Purity (HPLC) ≥98%[4]
Storage Temperature -10°C or below[4]

The Scientific Rationale: Mechanism of Action

The primary function of a pseudoproline dipeptide is to act as a structure-disrupting element during SPPS.[1] The underlying mechanism is grounded in conformational chemistry.

The Problem: On-Resin Aggregation During SPPS, as the peptide chain elongates, it can fold and form intermolecular hydrogen bonds with neighboring chains, leading to the formation of insoluble aggregates. This physically blocks the N-terminal amine, preventing the next amino acid from coupling efficiently.

The Solution: A Reversible Backbone "Kink" Boc-Thr(Ile-Fmoc)-OH is not a linear dipeptide in its functional form. The Threonine residue is part of an oxazolidine ring system, which is a proline-like structure—hence the name "pseudoproline".

  • Conformational Disruption : This oxazolidine ring introduces a rigid kink in the peptide backbone, similar to that caused by a natural proline residue.[3][5]

  • Inhibition of Hydrogen Bonding : This kink disrupts the regular secondary structures, primarily β-sheets, that are responsible for aggregation. By breaking the hydrogen bonding patterns, the peptide chains remain better solvated and accessible for subsequent chemical reactions.[1]

  • Improved Kinetics : With the N-terminus more exposed and solvated, coupling and deprotection reactions proceed more efficiently and to completion, dramatically increasing the yield and purity of the crude peptide product.[2][3]

  • Reversibility : A critical feature of this protecting group is its lability. The pseudoproline ring is stable throughout the Fmoc-SPPS cycles but is cleanly and completely cleaved during the final trifluoroacetic acid (TFA) cleavage and deprotection step, restoring the native Threonine residue in the final peptide.[3][5]

G cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with Boc-Thr(Ile-Fmoc)-OH A Growing Peptide Chains on Resin B Inter-chain H-Bonding (β-Sheet Formation) A->B C Aggregation & Poor Solvation B->C D Incomplete Coupling & Failed Sequences C->D E Incorporate Pseudoproline Dipeptide F Backbone 'Kink' Disrupts H-Bonding E->F G Enhanced Solvation & Accessibility F->G H Efficient Coupling & High Purity G->H

Caption: Logical workflow comparing standard SPPS with pseudoproline-enhanced SPPS.

Synthesis and Handling

General Synthetic Route The synthesis of pseudoproline dipeptides is a specialized process. While specific process details are proprietary, the general approach involves the reaction of an N-protected Serine or Threonine derivative with an aldehyde or ketone to form the oxazolidine ring, followed by coupling to the second amino acid. A general, patented process provides a technically feasible route for large-scale manufacturing, highlighting the industrial relevance of these compounds.[6]

Expert Handling and Storage To ensure the integrity and reactivity of Boc-Thr(Ile-Fmoc)-OH, the following handling procedures are critical:

  • Storage : The compound must be stored at or below -10°C to prevent degradation.[4] It is hygroscopic and should be kept in a desiccated environment.

  • Weighing : Before use, allow the vial to warm to room temperature in a desiccator for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can hydrolyze the active ester upon dissolution.

  • Solubility : The dipeptide is readily soluble in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Application Protocol: Integration into Fmoc-SPPS

Boc-Thr(Ile-Fmoc)-OH is used as a direct substitute for coupling sequential Fmoc-Ile-OH and Fmoc-Thr(tBu)-OH residues in a standard automated SPPS protocol.

Experimental Protocol This protocol assumes a 0.1 mmol synthesis scale on an automated peptide synthesizer.

  • Resin Preparation : Swell the desired solid-phase support (e.g., Rink Amide resin) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Dipeptide Preparation : In a separate vial, dissolve 2.0 equivalents of Boc-Thr(Ile-Fmoc)-OH (0.2 mmol, 110.9 mg) and 1.95 equivalents of a suitable activator (e.g., HBTU, 0.195 mmol, 74 mg) in DMF.

  • Activation : Add 4.0 equivalents of a tertiary base, typically N,N-diisopropylethylamine (DIEA) (0.4 mmol, 70 µL), to the dipeptide/activator solution. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive species, ensuring a rapid and efficient coupling reaction once added to the resin.

  • Coupling : Add the activated dipeptide solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Note: As coupling to the pseudoproline itself can be sterically hindered, a longer coupling time is recommended to ensure the reaction goes to completion.

  • Washing : Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended) : To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10 minutes.

  • Continuation of Synthesis : The N-terminal Boc group of the incorporated dipeptide is acid-labile and remains intact. The synthesis continues by deprotecting the Fmoc group of the Isoleucine residue with 20% piperidine in DMF to reveal the N-terminal amine for the next coupling cycle.

G Resin Deprotected Resin (Free Amine) Couple Add Activated Mix to Resin (Couple 1-2 hours) Resin->Couple Prepare Dissolve Dipeptide & Activator (HBTU) in DMF Activate Add DIEA (Pre-activate 2-5 min) Prepare->Activate Activate->Couple Wash_1 Wash with DMF Couple->Wash_1 Cap Cap with Acetic Anhydride (Optional) Wash_1->Cap Wash_2 Wash with DMF Cap->Wash_2 Continue Proceed to Next Cycle: Fmoc Deprotection Wash_2->Continue

Caption: Experimental workflow for coupling Boc-Thr(Ile-Fmoc)-OH in automated SPPS.

Quality Control: Analytical Characterization

Rigorous quality control of the incoming dipeptide is essential for a successful synthesis campaign. A combination of HPLC and mass spectrometry provides a self-validating system for identity, purity, and integrity.[7]

TechniqueParameterExpected ResultPurpose
RP-HPLC Purity≥98% areaConfirms purity and detects any related impurities or degradation products.[8]
Mass Spec (ESI-MS) [M+H]⁺555.6 ± 0.5 DaConfirms the molecular weight and identity of the compound.
Mass Spec (ESI-MS) [M+Na]⁺577.6 ± 0.5 DaOften observed sodium adduct, further confirming the mass.

Self-Validation Principle: The high-resolution mass confirms the elemental composition, while the HPLC chromatogram validates that this mass corresponds to a single, pure species, ensuring the reagent's quality.[9][10]

Conclusion

Boc-Thr(Ile-Fmoc)-OH is a highly effective, specialized chemical tool that directly addresses one of the most significant challenges in modern peptide synthesis: on-resin aggregation. By leveraging a deep understanding of peptide conformational chemistry, this pseudoproline dipeptide provides researchers with a reliable method to improve coupling efficiencies, crude purities, and overall yields, particularly for long and "difficult" sequences.[11] Its seamless integration into standard Fmoc-SPPS protocols and the reversibility of the structural modification make it an indispensable building block for the successful synthesis of complex peptides intended for therapeutic and research applications.

References

  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Available at: [Link]

  • Aapptec Peptides. Pseudoproline Dipeptides. Available at: [Link]

  • Aapptec Peptides. Boc-Thr(Fmoc-Gly)-OH [944283-25-4]. Available at: [Link]

  • Google Patents. (2010). WO2010040660A1 - Pseudoproline dipeptides.
  • PubChem. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. Available at: [Link]

  • Aapptec Peptides. Fmoc-Ile-OH; CAS 71989-23-6. Available at: [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • Merck Millipore. Pseudoproline Product Spotlight. Available at: [Link]

  • Aapptec Peptides. Boc-Thr(Fmoc-Val)-OH [887707-95-1]. Available at: [Link]

  • PMC. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Available at: [Link]

  • Aapptec Peptides. Boc-Thr(Fmoc-Met)-OH. Available at: [Link]

  • Merck Millipore. (2008). Novabiochem® Innovation & Experience in Peptide Synthesis. Available at: [Link]

  • ACS Publications. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Available at: [Link]

  • MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Available at: [Link]

  • ResearchGate. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Available at: [Link]

Sources

The Isoacyl Dipeptide Principle in Peptide Synthesis: A Technical Guide to Overcoming Aggregation and Enhancing Synthetic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical synthesis of peptides, particularly those with "difficult sequences" prone to aggregation, presents a significant challenge in drug discovery and development. This guide provides an in-depth technical overview of the isoacyl dipeptide strategy, a powerful tool to mitigate these challenges. We will explore the underlying principles of this methodology, from the strategic introduction of a depsipeptide bond to disrupt secondary structure formation, to the final, pH-triggered O-to-N intramolecular acyl migration that yields the native peptide. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency, purity, and overall success of their peptide synthesis endeavors.

The Challenge of "Difficult" Peptide Sequences

The stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS) can be hampered by the inherent propensity of the growing peptide chain to fold and aggregate on the solid support. This phenomenon, driven by inter- and intra-chain hydrogen bonding, leads to a host of synthetic problems, including:

  • Incomplete coupling reactions: The reactive sites become sterically hindered and inaccessible.

  • Poor deprotection efficiency: The protecting groups are not fully removed, leading to deletion sequences.

  • Low solubility of the crude peptide: This complicates purification by HPLC.

  • Reduced overall yield and purity: The final product is a complex mixture that is difficult to resolve.

Traditional approaches to circumvent these issues include the use of specialized resins, chaotropic agents, and elevated temperatures. However, the isoacyl dipeptide strategy offers a more elegant and often more effective solution by temporarily modifying the peptide backbone itself.[1]

The Core Principle: A Temporary Backbone Modification

The isoacyl dipeptide method involves the incorporation of a dipeptide unit where the amide bond is replaced by an ester linkage, forming a depsipeptide.[2][3] This modification is typically introduced at a serine (Ser) or threonine (Thr) residue. The key steps are:

  • Synthesis of an Isoacyl Dipeptide Building Block: A pre-formed dipeptide is synthesized in solution, where an N-terminally protected amino acid is esterified to the side-chain hydroxyl group of a Ser or Thr residue. This is a critical step to avoid racemization that can occur during on-resin esterification.[1]

  • Incorporation into the Peptide Sequence: The isoacyl dipeptide is then coupled into the growing peptide chain during standard Fmoc-based SPPS.

  • Disruption of Aggregation: The presence of the ester bond in the peptide backbone disrupts the regular hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets, thereby preventing aggregation and improving the solubility of the resin-bound peptide.[2][3]

  • Cleavage and Purification: The full-length depsipeptide is cleaved from the resin under acidic conditions, under which the ester linkage is stable. The increased solubility of the depsipeptide often facilitates purification by reverse-phase HPLC.[2]

  • O-to-N Acyl Migration: The purified depsipeptide is then subjected to a pH-triggered O-to-N intramolecular acyl migration. By adjusting the pH to a neutral or slightly basic range (typically pH 7.4 or higher), the ester linkage rearranges to form the native amide bond, yielding the final target peptide with high purity.[2][3][4]

This strategic and reversible modification of the peptide backbone is the cornerstone of the isoacyl dipeptide principle.

Isoacyl_Dipeptide_Principle cluster_synthesis Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Growing_Peptide Growing Peptide Chain (on solid support) Coupling Coupling Growing_Peptide->Coupling Isoacyl_Dipeptide Isoacyl Dipeptide Building Block Isoacyl_Dipeptide->Coupling Depsipeptide Full-Length Depsipeptide (on solid support) Coupling->Depsipeptide Cleavage Acidic Cleavage & Purification Depsipeptide->Cleavage Purified_Depsipeptide Purified Depsipeptide Cleavage->Purified_Depsipeptide Acyl_Migration O-to-N Acyl Migration (pH > 7.4) Purified_Depsipeptide->Acyl_Migration Native_Peptide Native Peptide Acyl_Migration->Native_Peptide

Figure 1: Workflow of peptide synthesis using the isoacyl dipeptide principle.

The Mechanism of O-to-N Intramolecular Acyl Migration

The O-to-N acyl migration is a classic example of an intramolecular acyl transfer reaction.[5] The depsipeptide is stable under the acidic conditions used for cleavage and purification. However, upon raising the pH, the free α-amino group of the serine or threonine residue becomes deprotonated and acts as an internal nucleophile, attacking the carbonyl carbon of the ester. This proceeds through a five-membered ring transition state, leading to the formation of the thermodynamically more stable amide bond and the liberation of the hydroxyl group on the serine or threonine side chain.

Acyl_Migration cluster_mechanism O-to-N Acyl Migration Mechanism Depsipeptide Depsipeptide (Ester Linkage) Stable at acidic pH Transition_State Five-membered Ring Transition State Depsipeptide->Transition_State pH > 7.4 Nucleophilic Attack Native_Peptide Native Peptide (Amide Bond) Thermodynamically Favored Transition_State->Native_Peptide Rearrangement

Figure 2: The pH-triggered O-to-N intramolecular acyl migration.

While the reaction is generally rapid at physiological pH, the exact kinetics can be influenced by the surrounding amino acid sequence and the specific reaction conditions.[6] It is crucial to monitor the conversion to ensure complete rearrangement to the native peptide.

Practical Considerations and Experimental Protocols

Strategic Placement of Isoacyl Dipeptides

The effectiveness of the isoacyl dipeptide strategy is highly dependent on its placement within the peptide sequence. As a general guideline:

  • Beginning of Hydrophobic Segments: Place the isoacyl dipeptide at the beginning of a known or predicted hydrophobic region to maximally disrupt aggregation.[2][7]

  • Spacing: Ensure a spacing of at least six amino acid residues between the isoacyl dipeptide and other aggregation-disrupting elements like proline, pseudoproline, or other backbone-modifying groups.[1]

  • Distance from C-terminus: The isoacyl dipeptide should also be positioned at least six residues away from the C-terminus of the peptide.[1]

Synthesis of Isoacyl Dipeptide Building Blocks

The use of pre-formed isoacyl dipeptide building blocks is highly recommended to avoid the risk of racemization during on-resin esterification. A common building block is the Boc-Ser(Fmoc-Xaa)-OH or Boc-Thr(Fmoc-Xaa)-OH, where 'Xaa' is the desired amino acid. The synthesis of these building blocks is a critical step that requires careful execution.

Protocol: Synthesis of Boc-Ser(Fmoc-Xaa)-OH

  • Starting Materials: Boc-Ser-OH and Fmoc-Xaa-OH.

  • Esterification: The esterification of the hydroxyl group of Boc-Ser-OH with the carboxyl group of Fmoc-Xaa-OH is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

    • Dissolve Boc-Ser-OH and Fmoc-Xaa-OH in an appropriate solvent (e.g., dichloromethane).

    • Add DMAP (catalytic amount) and then the carbodiimide.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the organic layer with dilute acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the pure isoacyl dipeptide building block.

The use of Boc protection for the N-terminus of serine and Fmoc for the N-terminus of the acylating amino acid provides an orthogonal protecting group strategy that is fully compatible with standard Fmoc-based SPPS.[8]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Isoacyl Dipeptides

The incorporation of the isoacyl dipeptide building block into the peptide chain follows standard Fmoc-SPPS protocols.

Protocol: Incorporation of Isoacyl Dipeptide

  • Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids).[5]

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Coupling of Isoacyl Dipeptide:

    • Activate the carboxyl group of the isoacyl dipeptide building block (e.g., Boc-Ser(Fmoc-Xaa)-OH) using a standard coupling reagent such as HBTU, HATU, or DIC/HOBt.

    • Add the activated isoacyl dipeptide to the resin and allow the coupling reaction to proceed.

  • Chain Elongation: After coupling the isoacyl dipeptide, the Fmoc group on the 'Xaa' residue is removed with 20% piperidine in DMF, and the synthesis of the remaining peptide sequence continues using standard Fmoc-amino acids.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). The Boc group on the serine of the isoacyl dipeptide is also removed during this step.

O-to-N Acyl Migration and Final Product Generation

Protocol: O-to-N Acyl Migration

  • Purification of Depsipeptide: Purify the crude depsipeptide by reverse-phase HPLC under acidic conditions (e.g., using a water/acetonitrile gradient with 0.1% TFA).

  • pH Adjustment: Lyophilize the purified depsipeptide to remove the HPLC solvents. Dissolve the depsipeptide in a suitable buffer at a pH of 7.4 or higher (e.g., 0.1 M ammonium bicarbonate).

  • Monitoring the Reaction: Monitor the progress of the O-to-N acyl migration by analytical HPLC or LC-MS. The native peptide will have a different retention time than the depsipeptide.

  • Final Purification/Lyophilization: Once the migration is complete, the solution can be lyophilized directly to obtain the final native peptide. If necessary, a final purification step can be performed.

Case Study: Synthesis of Amyloid-β (1-42)

The synthesis of the amyloid-β (Aβ) peptide 1-42, which is implicated in Alzheimer's disease, is notoriously challenging due to its extreme hydrophobicity and propensity to aggregate.[9][10] The isoacyl dipeptide strategy has been successfully applied to overcome these difficulties.

In a representative synthesis, an isoacyl dipeptide is introduced at the Gly25-Ser26 junction.[11] The resulting depsipeptide, iso-Aβ(1-42), exhibits significantly improved solubility in aqueous buffers, allowing for efficient purification by HPLC. Subsequent treatment with a buffer at pH 7.4 rapidly and cleanly converts the iso-Aβ(1-42) to the native Aβ(1-42) peptide.[9] This approach has enabled the production of high-purity Aβ(1-42) for biophysical and neurological studies.

Table 1: Qualitative Comparison of Aβ(1-42) Synthesis

FeatureStandard SPPSIsoacyl Dipeptide Method
On-resin Aggregation SevereSignificantly Reduced
Crude Product Solubility Very LowHigh
Purification Extremely DifficultFacile
Overall Yield LowSignificantly Improved
Final Purity Often low due to co-eluting impuritiesHigh

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete coupling of the isoacyl dipeptide Steric hindrance; aggregation.Double couple the isoacyl dipeptide; use a more powerful coupling agent (e.g., HATU).
Racemization On-resin esterification; harsh coupling conditions.Use pre-formed isoacyl dipeptide building blocks; add HOBt or an equivalent to the coupling reaction.[12]
Incomplete O-to-N acyl migration Suboptimal pH; steric hindrance around the migration site.Ensure the pH of the buffer is >7.4; increase the reaction time or temperature; consider a different buffer system.
Side reactions during migration Unstable peptide sequence at basic pH.Perform the migration at the lowest effective pH and monitor carefully; purify the final product after migration.

Characterization and Quality Control

The identity and purity of the intermediate depsipeptide and the final native peptide should be confirmed by analytical techniques such as:

  • Reverse-Phase HPLC (RP-HPLC): To assess purity and monitor the progress of the O-to-N acyl migration. The depsipeptide and the native peptide will have distinct retention times.

  • Mass Spectrometry (MS): To confirm the molecular weight of the depsipeptide and the final native peptide.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the isoacyl dipeptide building block and to verify the final structure of the native peptide.[14]

Conclusion

The isoacyl dipeptide principle provides a robust and elegant solution to the long-standing problem of peptide aggregation in solid-phase peptide synthesis. By temporarily introducing an ester linkage into the peptide backbone, this strategy effectively disrupts the formation of secondary structures, leading to improved solubility, higher purity, and increased yields of "difficult" peptides. The straightforward, pH-triggered conversion of the depsipeptide to the native peptide makes this a highly attractive and practical tool for researchers and drug development professionals. The adoption of this methodology can significantly enhance the accessibility of complex and aggregation-prone peptides, thereby accelerating research and the development of new peptide-based therapeutics.

References

  • AAPPTec. (n.d.). Isoacyl Dipeptides. Retrieved from [Link]

  • AAPPTec. (2019). Isoacyl Dipeptides Peptide synthesis building blocks. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (1999). Convergent Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-234). Oxford University Press.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Sohma, Y., et al. (2005). The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42. Journal of Peptide Science, 11(7), 441-451.
  • Sohma, Y., et al. (2004). Design and synthesis of a novel water-soluble Aβ1-42 isopeptide: An efficient strategy for the preparation of Alzheimer's disease-related peptide, Aβ1-42, via O-N intramolecular acyl migration reaction. Tetrahedron Letters, 45(31), 5979-5982.
  • Pelay-Gimeno, M., et al. (2013). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 133.
  • King, G. F., & Mobli, M. (2007). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 231-271). Elsevier.
  • Yoshiya, T., et al. (2009). O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation. Organic & Biomolecular Chemistry, 7(14), 2894-2904.
  • Yoshiya, T., et al. (2007). “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH. Organic & Biomolecular Chemistry, 5(11), 1720-1730.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Shah, N. H., & Muir, T. W. (2014). Kinetics of the O-to-N acyl migration reaction. ResearchGate. Retrieved from [Link]

  • Narayanaswami, V., & Jerala, R. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. ChemMedChem, 11(15), 1595-1604.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.
  • Sohma, Y., & Kiso, Y. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 344-356.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Mechanism of NO and ON intramolecular acyl migration reaction; (B).... Retrieved from [Link]

  • Zhang, C., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1748, 137-153.
  • Brimble, M. A., et al. (2016). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, 14(3), 839-844.
  • Merck Millipore. (n.d.). Synthesis of ß-amyloid (1-42) using an isoacyl dipeptide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Boc-Thr(Ile-Fmoc)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of protected amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS), directly influencing reaction kinetics, coupling efficiency, and ultimate peptide purity. This guide provides a detailed analysis of the expected solubility of N-tert-butyloxycarbonyl-L-threonine-(N-9-fluorenylmethoxycarbonyl-L-isoleucine)-OH, or Boc-Thr(Ile-Fmoc)-OH, in two common SPPS solvents: the polar aprotic N,N-Dimethylformamide (DMF) and the non-polar Dichloromethane (DCM). While specific quantitative data for this novel derivative is not publicly documented, this paper will establish a robust theoretical framework based on its constituent chemical moieties. We will dissect the molecular structure to predict its solubility behavior, present relevant data from analogous compounds, and offer a comprehensive, self-validating experimental protocol for researchers to determine solubility in their own laboratory settings.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate process of building a peptide chain, the efficient and complete dissolution of each incoming protected amino acid is paramount. Inadequate solubility can lead to a cascade of undesirable outcomes, including sluggish or incomplete coupling reactions, the formation of deletion sequences, and aggregation of the growing peptide on the solid support.[1] The choice of solvent is, therefore, a strategic decision in SPPS protocol design.[1]

DMF is a workhorse solvent in peptide synthesis, celebrated for its exceptional ability to solvate a wide array of protected amino acids.[1] Conversely, DCM is a less polar solvent, often employed in specific steps of synthesis or for dissolving more hydrophobic reagents. Understanding the behavior of a complex and heavily protected derivative like Boc-Thr(Ile-Fmoc)-OH in these two distinct chemical environments is essential for its effective application.

Molecular Structure Analysis of Boc-Thr(Ile-Fmoc)-OH

To predict the solubility of Boc-Thr(Ile-Fmoc)-OH, we must first analyze its structure and the physicochemical properties of its components.

G N_Thr N CA_Thr N_Thr->CA_Thr C_Thr C CA_Thr->C_Thr CB_Thr CA_Thr->CB_Thr O_Thr O C_Thr->O_Thr OH_Thr OH C_Thr->OH_Thr OG_Thr CB_Thr->OG_Thr CG2_Thr Cγ2 CB_Thr->CG2_Thr N_Ile N' OG_Thr->N_Ile Ester Linkage Boc Boc Boc->N_Thr CA_Ile Cα' N_Ile->CA_Ile C_Ile C' CA_Ile->C_Ile CB_Ile Cβ' CA_Ile->CB_Ile O_Ile O' C_Ile->O_Ile OH_Ile CG1_Ile Cγ1' CB_Ile->CG1_Ile CG2_Ile Cγ2' CB_Ile->CG2_Ile CD1_Ile Cδ1' CG1_Ile->CD1_Ile Fmoc Fmoc Fmoc->N_Ile

Caption: Molecular structure of Boc-Thr(Ile-Fmoc)-OH.

This molecule possesses several key features that dictate its solubility:

  • Two Large, Hydrophobic Protecting Groups: The N-terminal tert-butyloxycarbonyl (Boc) group and the side-chain 9-fluorenylmethoxycarbonyl (Fmoc) group are both bulky and non-polar. The Fmoc group, in particular, with its large aromatic system, significantly increases the hydrophobicity of any molecule to which it is attached.[2][3] The presence of these groups is essential for ensuring that the amino acids are soluble in most organic solvents used during synthesis.[4]

  • Hydrophobic Amino Acid Side Chains: Both threonine and isoleucine have aliphatic, non-polar side chains, further contributing to the overall hydrophobic character of the molecule.

  • A Polar Functional Group: The C-terminal carboxylic acid (-COOH) is a polar moiety capable of acting as a hydrogen bond donor and acceptor. This is the primary hydrophilic center of the molecule.

  • An Ester Linkage: The isoleucine is linked to the threonine side chain via an ester bond. While esters are less polar than carboxylic acids, the oxygen atoms can act as hydrogen bond acceptors.

Based on the principle of "like dissolves like," the pronounced hydrophobic character imparted by the Boc, Fmoc, and amino acid side chains will be the dominant factor governing solubility.

Predicted Solubility Profile and Analogous Data

We predict that Boc-Thr(Ile-Fmoc)-OH will exhibit high solubility in DMF and moderate to low solubility in DCM .

  • In DMF: N,N-Dimethylformamide is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor, and its overall high dielectric constant makes it an excellent solvent for a wide range of organic molecules, including those with both polar and non-polar regions. DMF is known for its superior solvating properties for protected amino acids.[1] It can effectively interact with the large hydrophobic surfaces of the Fmoc and Boc groups while also solvating the polar carboxylic acid group.

  • In DCM: Dichloromethane is a non-polar solvent. While it is effective at dissolving many organic compounds, its capacity to solvate polar functional groups is limited. The hydrophobic portions of Boc-Thr(Ile-Fmoc)-OH will readily interact with DCM. However, the polar carboxylic acid group will be poorly solvated, which is likely to limit the overall solubility compared to DMF.

While direct data is unavailable for the target compound, the solubility of similar, commercially available derivatives provides a valuable benchmark.

Table 1: Solubility Data of Structurally Related Amino Acid Derivatives

CompoundSolventQuantitative SolubilityQualitative SolubilityReference
Fmoc-Thr(tBu)-OHDMF~0.5 MSoluble / Clearly Soluble[1]
Fmoc-Thr(tBu)-OHDCMNot specifiedSoluble[1]
General Fmoc-AAsDMF>0.4 MGenerally Good Solubility[5]
Boc-DL-Phg-OHDMFNot specifiedSoluble[6]
Boc-DL-Phg-OHDCMNot specifiedSoluble[6]

Causality of Experimental Choices: Why Solvent Polarity Matters

The solubility of a peptide or its derivative in organic solvents is not solely dependent on polarity but also on the solvent's hydrogen bonding capabilities.[7]

G cluster_solute Boc-Thr(Ile-Fmoc)-OH cluster_solvents Solvents cluster_outcome Predicted Outcome Solute Hydrophobic Regions (Boc, Fmoc, Ile) + Polar Region (-COOH) DMF DMF (Polar Aprotic) Solute->DMF Favorable Interaction (H-Bond Acceptor, Dipole-Dipole) DCM DCM (Non-Polar) Solute->DCM Limited Interaction (van der Waals only) High_Sol High Solubility DMF->High_Sol Low_Sol Low to Moderate Solubility DCM->Low_Sol

Caption: Solute-solvent interaction model for solubility prediction.

  • DMF's Advantage: DMF's polarity allows it to effectively create a "solvation shell" around the entire molecule. Its negative dipole on the oxygen atom can interact favorably with the acidic proton of the carboxylic acid, while the bulk of the solvent can accommodate the large non-polar groups.

  • DCM's Limitation: DCM primarily interacts through weaker van der Waals forces. While sufficient to dissolve the hydrophobic portions, it cannot effectively stabilize the polar carboxylic acid. This energetic mismatch makes dissolving large quantities of the compound less favorable.

Experimental Protocol: A Self-Validating System for Solubility Determination

For any novel compound, theoretical prediction must be confirmed by empirical data. The following protocol provides a robust, step-by-step method to determine the qualitative and semi-quantitative solubility of Boc-Thr(Ile-Fmoc)-OH.

Materials and Equipment
  • Boc-Thr(Ile-Fmoc)-OH

  • Anhydrous DMF (Peptide Synthesis Grade)

  • Anhydrous DCM (HPLC Grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated micropipettes

  • 2.0 mL microcentrifuge tubes

  • Centrifuge

Experimental Workflow

G start Start weigh 1. Weigh 10 mg of Boc-Thr(Ile-Fmoc)-OH into a tared tube start->weigh add_solvent 2. Add 100 µL of solvent (DMF or DCM) weigh->add_solvent mix 3. Vortex for 2 min add_solvent->mix observe1 4. Visual Inspection: Is solution clear? mix->observe1 sonicate 5. Sonicate for 5 min observe1->sonicate No soluble Soluble at Calculated Conc. observe1->soluble Yes observe2 6. Visual Inspection: Is solution clear? sonicate->observe2 add_more 7. Add another 100 µL of solvent (incremental dilution) observe2->add_more No observe2->soluble Yes add_more->mix insoluble Insoluble or Saturated add_more:e->insoluble:n If > 2 mL total vol.

Caption: Workflow for determining experimental solubility.

Step-by-Step Methodology
  • Preparation: Tare a clean, dry 2.0 mL microcentrifuge tube on an analytical balance. Accurately weigh approximately 10 mg of Boc-Thr(Ile-Fmoc)-OH into the tube and record the exact mass.

  • Initial Solvent Addition: Add a 100 µL aliquot of the test solvent (anhydrous DMF or DCM) to the tube. This creates an initial high concentration of 100 mg/mL.

  • Mechanical Agitation: Securely cap the tube and vortex vigorously for 2 minutes. This provides the initial energy to break up the solid matrix.

  • Initial Observation: Visually inspect the solution against a well-lit background. A completely clear, particle-free solution indicates high solubility at this concentration. If clear, the compound is soluble at ≥100 mg/mL.

  • Sonication (If Necessary): If the solution is cloudy or contains visible solid particles, place the tube in an ultrasonic bath for 5-10 minutes.[6][8] Sonication helps to break down aggregates and can significantly aid the dissolution of stubborn compounds.[6][8]

  • Secondary Observation: After sonication, inspect the solution again. If it is now clear, the compound is considered soluble.

  • Incremental Dilution: If solid material persists, add another 100 µL of the same solvent (total volume 200 µL, concentration now 50 mg/mL). Repeat steps 3-6.

  • Titration to Endpoint: Continue adding 100-200 µL aliquots of solvent, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of solvent required to achieve a clear solution.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass (mg) / Total Solvent Volume (mL)

  • Confirmation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.[8] If any pellet is observed, the compound was not fully dissolved, and the solution was a saturated suspension.

This iterative, self-validating process ensures that mechanical and ultrasonic energy is fully applied before concluding that a compound is insoluble at a given concentration, providing a trustworthy and reproducible result.

Conclusion

The solubility of Boc-Thr(Ile-Fmoc)-OH is predicted to be high in DMF and significantly lower in DCM. This forecast is grounded in a first-principles analysis of its molecular structure, where the large, hydrophobic Boc and Fmoc protecting groups dominate the compound's character, making it well-suited for dissolution in polar aprotic solvents capable of solvating both its non-polar surfaces and its polar carboxylic acid terminus. While analogous compound data supports this hypothesis, the provided experimental protocol offers a definitive and reliable method for researchers and drug development professionals to ascertain the precise solubility parameters of this and other novel peptide building blocks, ensuring the optimization and success of their synthetic endeavors.

References

  • SB-PEPTIDE. Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

  • Carpino, L. A., et al. (2016). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. ResearchGate. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Katritzky, A. R., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]

  • Castelletto, V., et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. MDPI. [Link]

Sources

The Synthetic Chemist's Guide to Depsipeptides: From Core Concepts to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Unique Peptide Class

Depsipeptides, hybrid molecules containing both amide and ester bonds, represent a fascinating and rapidly evolving frontier in peptide science and drug discovery.[1][2][3] Naturally occurring depsipeptides, found in a diverse range of organisms from fungi to marine bacteria, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and immunosuppressive properties.[3][4][5] This inherent therapeutic potential has fueled a significant drive to develop robust and efficient synthetic strategies to access these complex molecules, as well as their novel analogs. Difficulties in isolating and purifying large quantities of these natural products have made chemical synthesis an indispensable tool for further research and development.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. It moves beyond a mere recitation of protocols to provide a deeper understanding of the underlying chemical principles, the rationale behind methodological choices, and the practical insights necessary to navigate the unique challenges of depsipeptide synthesis.

I. The Depsipeptide Architecture: A Structural and Functional Overview

A depsipeptide is formally defined as a peptide in which one or more of the amide linkages (-C(O)NHR-) are replaced by an ester linkage (-C(O)OR-).[2] This seemingly subtle structural modification has profound consequences for the molecule's physicochemical properties and biological function.

The replacement of an amide bond with an ester bond eliminates a hydrogen bond donor (the N-H group), which can disrupt the secondary structures, such as α-helices and β-sheets, that are characteristic of peptides.[2] Furthermore, the rotational barrier around the C-O ester bond is lower than that of the C-N amide bond, leading to increased conformational flexibility.[2] This unique structural landscape often translates into novel binding modes and biological activities.

Diagram: Generalized Depsipeptide Structure

depsipeptide_structure cluster_ester Ester Bond cluster_amide Amide Bond start R1 R1-CH start->R1 C1 C=O R1->C1 O1 O C1->O1 R2 R2-CH O1->R2 C2 C=O R2->C2 N1 NH C2->N1 R3 R3-CH N1->R3 C3 C=O R3->C3 end C3->end

Caption: Generalized structure of a depsipeptide highlighting the characteristic ester and amide linkages.

II. Synthetic Strategies: A Tale of Two Phases

The chemical synthesis of depsipeptides can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase synthesis.[4][6]

A. Solution-Phase Depsipeptide Synthesis (SPDS)

Historically, solution-phase synthesis was the primary method for peptide and depsipeptide construction.[6] While it can be advantageous for large-scale synthesis of smaller depsipeptides, it is often a laborious and time-consuming process that requires purification of intermediates at each step.[7] However, for the synthesis of specific depsipeptide fragments or in a hybrid approach, solution-phase techniques remain relevant.[8][9]

B. Solid-Phase Depsipeptide Synthesis (SPPS): The Modern Workhorse

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the field and is the predominant method for depsipeptide synthesis in research and development settings.[6][7] SPPS involves the stepwise addition of amino and hydroxy acids to a growing chain that is covalently attached to an insoluble polymer resin.[6][10] This approach offers several key advantages over solution-phase methods:

  • Simplified Purification: Excess reagents and byproducts are removed by simple filtration and washing of the resin, eliminating the need for chromatographic purification of intermediates.[7]

  • Increased Efficiency: The use of excess reagents drives reactions to completion, leading to higher overall yields.[7]

  • Automation: The repetitive nature of the synthetic cycle is amenable to automation, allowing for the efficient synthesis of long and complex depsipeptides.[10]

Diagram: The Solid-Phase Depsipeptide Synthesis (SPPS) Cycle

spds_cycle resin Resin Support attach 1. Attach First Protected Monomer resin->attach deprotect 2. N-terminal Deprotection attach->deprotect wash1 Wash couple 3. Couple Next Protected Monomer wash1->couple wash2 Wash couple->wash2 repeat Repeat Cycle wash2->repeat cleave 4. Cleave from Resin & Global Deprotection wash2->cleave repeat->deprotect n-1 times purify 5. Purify Depsipeptide cleave->purify deprotetect deprotetect deprotetect->wash1

Caption: A simplified workflow of the solid-phase depsipeptide synthesis (SPPS) cycle.

III. The Cornerstone of Depsipeptide Synthesis: Ester Bond Formation

The formation of the ester linkage is the defining chemical transformation in depsipeptide synthesis. This can be achieved through the coupling of a carboxylic acid (from an amino acid or hydroxy acid) with a hydroxyl group (from a hydroxy acid or a hydroxy-amino acid like threonine or serine).

A. Coupling Reagents for Esterification

A variety of coupling reagents, traditionally used for amide bond formation, can also be employed for esterification, albeit with some modifications to the reaction conditions.

Coupling Reagent ClassExamplesKey Considerations & Insights
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DIC is widely used in SPPS due to the solubility of its urea byproduct.[6][10] The addition of a nucleophilic catalyst, such as DMAP (4-Dimethylaminopyridine), is often crucial for efficient esterification.[8] However, care must be taken to minimize racemization, especially when coupling N-protected amino acids to a hydroxyl group.
Onium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)While highly efficient for amide bond formation, onium salts are generally less effective for esterification and can be more prone to side reactions. Their use in depsipeptide synthesis is less common.
Other Methods Acid Chlorides, Mixed AnhydridesThese methods can be highly effective but may require more stringent reaction conditions and careful control to avoid side reactions.[11]

Expert Insight: The choice of coupling reagent and conditions is critical and often sequence-dependent. For sterically hindered couplings, a combination of DIC and a nucleophilic catalyst like DMAP or N-methylimidazole (NMI) is often the most effective approach.[12] It is advisable to perform a small-scale test reaction to optimize conditions for a new depsipeptide sequence.

B. Step-by-Step Protocol: DIC/DMAP-Mediated Esterification on Solid Support

This protocol outlines a general procedure for coupling an N-protected amino acid to a resin-bound hydroxyl-containing monomer.

  • Resin Preparation: Swell the resin (e.g., a 2-chlorotrityl chloride resin loaded with a hydroxy acid) in a suitable solvent like dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DCM.

  • Activation: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0°C.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of DMAP (0.1 equivalents).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines) on a small sample of the resin. A negative test indicates complete coupling.

  • Washing: After complete coupling, thoroughly wash the resin with DCM, dimethylformamide (DMF), and finally DCM to remove excess reagents and byproducts.

IV. The Art of Protection: Orthogonal Strategies for Success

As with standard peptide synthesis, the use of protecting groups for the α-amino group and reactive side chains is essential to prevent unwanted side reactions.[6][13][14] The choice of protecting group strategy is dictated by the desired cleavage conditions and the overall stability of the target depsipeptide.

A. The Fmoc/tBu Strategy: The Mild and Modern Choice

The fluorenylmethoxycarbonyl (Fmoc) for the α-amino group and tert-butyl (tBu)-based groups for side chains is the most widely used strategy in modern SPPS.[8][13]

  • Fmoc Group (α-Amino Protection): Removed by treatment with a mild base, typically a 20% solution of piperidine in DMF.[12][13]

  • tBu-based Groups (Side Chain Protection): Stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin.[13][15]

Advantages for Depsipeptide Synthesis: The mild basic conditions for Fmoc removal are generally compatible with the ester linkages in the depsipeptide backbone, minimizing the risk of premature cleavage.[16]

B. The Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc) for the α-amino group and benzyl (Bzl)-based groups for side chains represent a more traditional approach.[13][17]

  • Boc Group (α-Amino Protection): Removed by treatment with a moderately strong acid, such as TFA.[13]

  • Bzl-based Groups (Side Chain Protection): Require a very strong acid, such as hydrofluoric acid (HF), for removal.

Considerations for Depsipeptide Synthesis: The repeated use of acid for Boc deprotection can potentially lead to the cleavage of acid-labile ester bonds within the depsipeptide chain, making the Fmoc/tBu strategy often more suitable.

Table: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (Fluorenylmethoxycarbonyl)Boc (tert-Butoxycarbonyl)
α-Amino Deprotection Mild Base (e.g., 20% Piperidine/DMF)Moderate Acid (e.g., TFA)
Side Chain Protection Acid-labile (e.g., tBu, Trt)Very acid-labile (e.g., Bzl)
Final Cleavage Strong Acid (e.g., TFA)Very Strong Acid (e.g., HF)
Compatibility with Depsipeptides Generally high due to mild deprotection stepsPotential for ester bond cleavage during repeated acid deprotection

V. Navigating the Challenges: Troubleshooting Depsipeptide Synthesis

The synthesis of depsipeptides can present unique challenges not typically encountered in standard peptide synthesis.

  • Aggregation: The growing depsipeptide chain can aggregate on the solid support, leading to incomplete reactions. This is a particular concern for hydrophobic sequences. Utilizing resins with polyethylene glycol (PEG) linkers can improve solvation and reduce aggregation.[7][10] The introduction of "depsipeptide units" or pseudoprolines can also disrupt secondary structures and prevent aggregation.[7][18]

  • Diketopiperazine Formation: This side reaction can occur after the deprotection of the second monomer, leading to the cleavage of the dipeptide from the resin. Using sterically hindered amino acids or specific protecting groups like Bsmoc can mitigate this issue.[12]

  • Racemization: The activation of the carboxylic acid group can lead to epimerization, particularly at the C-terminal amino acid being coupled. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended.[6]

VI. Beyond the Synthesis: Characterization and Applications

A. Analytical Characterization of Depsipeptides

Once synthesized and purified, the identity and purity of the depsipeptide must be confirmed using a suite of analytical techniques.[19][20]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for assessing the purity of the final product.[8][20][21]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the depsipeptide, providing strong evidence of its identity.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the confirmation of ester bond formation and the stereochemistry of the constituent monomers.[20][22]

  • Amino Acid Analysis: Confirms the amino acid composition of the synthesized depsipeptide.[21]

B. Applications in Drug Discovery and Beyond

The diverse biological activities of depsipeptides make them highly attractive candidates for drug development.[4][5] Many naturally occurring depsipeptides have shown significant potential as:

  • Anticancer Agents: Romidepsin, a depsipeptide histone deacetylase inhibitor, is an approved anticancer drug.[2]

  • Antibiotics: Acyldepsipeptides (ADEPs) represent a new class of potential antibiotics that target the ClpP protease in bacteria.[2] Streptogramins are depsipeptide antibiotics that inhibit bacterial protein synthesis.[2]

  • Antiviral Agents: Certain depsipeptides have shown promising activity against HIV.[5]

The ability to synthetically modify the structure of natural depsipeptides opens up vast possibilities for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

VII. Conclusion: A Bright Future for a Versatile Molecule

Depsipeptides stand at the intersection of peptide chemistry and natural product synthesis, offering a rich source of biologically active compounds. The continued development of robust and efficient synthetic methodologies, particularly in the realm of solid-phase synthesis, is paving the way for the exploration of novel depsipeptide analogs with tailored therapeutic properties. As our understanding of the structure-activity relationships of these fascinating molecules grows, so too will their impact on medicine and biotechnology.

VIII. References

  • Bruner, S. D. (2020). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Protein Science, 29(1), 18-31. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved January 23, 2026, from [Link]

  • Nguyen, M., & Horne, W. S. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, 11(7), 1147-1151. [Link]

  • Jadhav, P. D., & Devi, S. (2013). Depsipeptide synthesis. Methods in Molecular Biology, 1048, 201-210. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Depsipeptide. Retrieved January 23, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Coin, I., Dölling, R., & Beyermann, M. (2006). Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. The Journal of Organic Chemistry, 71(16), 6171-6177. [Link]

  • Springer Nature Experiments. (n.d.). Depsipeptide Synthesis. [Link]

  • Ballard, C. E., Yu, H., & Wang, B. (2002). Recent developments in depsipeptide research. Current Medicinal Chemistry, 9(4), 471-498. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Organic Chemistry Frontiers. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

  • Skinnider, M. A., Dejong, C. A., & Magarvey, B. D. (2015). Automated identification of depsipeptide natural products by an informatic search algorithm. Journal of Natural Products, 78(3), 544-551. [Link]

  • The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • University of Arizona. (n.d.). Peptide bond formation. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. [Link]

  • ResearchGate. (2025, August 9). The depsipeptide method for solid-phase synthesis of difficult peptides. [Link]

  • ResearchGate. (n.d.). Depsipeptide natural products synthesised in our group using acid chloride mediated peptide couplings in flow. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

Sources

The Strategic Role of the Ester Linkage in Boc-Thr(Ile-Fmoc)-OH: A Depsipeptide Strategy for Mitigating Aggregation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of peptides, particularly those containing hydrophobic residues or sequences prone to β-sheet formation, is frequently hampered by on-resin aggregation. This phenomenon leads to incomplete coupling reactions, resulting in deletion sequences and significantly reduced yields of the target peptide. To overcome this critical challenge, various chemical strategies have been developed to disrupt the intermolecular hydrogen bonding that causes aggregation. This technical guide provides an in-depth analysis of one such advanced tool: the use of O-acyl isodipeptide building blocks, specifically focusing on Boc-Thr(Ile-Fmoc)-OH . We will elucidate the pivotal role of the temporary ester linkage (a depsipeptide bond) within this building block, which acts as a reversible backbone modification to maintain peptide chain solvation. This guide details the underlying chemical principles, provides field-proven experimental protocols for its incorporation and subsequent conversion to a native amide bond via an O-to-N acyl migration, and presents data-driven insights into its application for the successful synthesis of "difficult" peptide sequences.

The Challenge of Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the automated and efficient construction of complex biomolecules.[1][2] The core principle involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1] While elegant in its simplicity, the efficiency of SPPS is highly dependent on the physicochemical properties of the sequence being synthesized.

Peptide chains rich in hydrophobic amino acids or those with a high propensity to form stable secondary structures like β-sheets can self-assemble and aggregate on the solid support. This leads to:

  • Poor Solvation: The aggregated peptide-resin complex becomes poorly solvated by the reaction solvents.

  • Steric Hindrance: The reactive N-terminus of the growing chain becomes sterically inaccessible.

  • Incomplete Reactions: Subsequent amino acid couplings and Nα-deprotection steps fail to reach completion.

  • Low Purity and Yield: The final product is often a complex mixture of the target peptide and numerous deletion byproducts, complicating purification and drastically lowering the overall yield.

To circumvent these issues, chemists have developed backbone protection strategies. One of the most effective is the temporary incorporation of a depsipeptide (ester) bond, which introduces a "kink" in the peptide backbone, disrupting aggregation--promoting secondary structures.[3][4] The Boc-Thr(Ile-Fmoc)-OH building block is a prime example of this sophisticated approach.

The Chemistry of Boc-Thr(Ile-Fmoc)-OH: A Multi-Functional Building Block

The efficacy of Boc-Thr(Ile-Fmoc)-OH lies in its unique and carefully designed chemical architecture. It is not a standard dipeptide but an O-acyl isodipeptide, where the Isoleucine residue is esterified to the side-chain hydroxyl group of Threonine.

Structural Elucidation

The molecule integrates several key functional components:

  • Boc (tert-Butyloxycarbonyl) Group: Protects the N-terminus of the Threonine residue. This group is acid-labile and is selectively removed using acids like trifluoroacetic acid (TFA).[5][]

  • Threonine (Thr) Residue: The first amino acid, whose Cα-carboxyl group is activated for coupling to the peptide-resin. Its side-chain hydroxyl group serves as the anchor for the ester linkage.

  • Ester (Depsipeptide) Linkage: The core functional group of this strategy. The carboxyl group of Isoleucine is esterified to the side-chain -OH of Threonine. This bond is significantly different in geometry and reactivity compared to a standard amide bond and is susceptible to base-catalyzed hydrolysis or rearrangement.[4]

  • Isoleucine (Ile) Residue: The second amino acid in the unit.

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Protects the N-terminus of the Isoleucine residue. This group is base-labile and is typically removed with piperidine.[][8] However, in this specific building block, its role is not for chain elongation but as a temporary protecting group during the synthesis of the building block itself. The crucial reactive group for the subsequent O-to-N migration is the free amine of the Threonine, which is revealed after the Boc group is removed in a later step.

The Orthogonal Protection Logic

The molecule masterfully employs an orthogonal protection scheme, allowing for selective deprotection and reaction at different sites.[9][] The acid-labile Boc group and the base-labile ester linkage form the foundation of its strategic application. The synthesis proceeds by coupling the free -OH of the entire dipeptide unit, followed by removal of the Boc group to continue chain elongation. The ester-to-amide conversion is a separate, deliberate step.

Synthesis and Application in SPPS Workflow

The use of Boc-Thr(Ile-Fmoc)-OH is a multi-stage process involving the synthesis of the building block, its incorporation into the peptide chain, and the final conversion to the native peptide structure.

Synthesis of the Boc-Thr(Ile-Fmoc)-OH Building Block

The synthesis involves an esterification reaction between the side-chain hydroxyl of Boc-Thr-OH and the carboxyl group of Fmoc-Ile-OH.

  • Activation of Fmoc-Ile-OH: Dissolve Fmoc-Ile-OH (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C. Stir for 15-20 minutes to form the symmetric anhydride or other activated species.[11]

  • Esterification: To the activated Fmoc-Ile-OH solution, add Boc-Thr-OH (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Filter the dicyclohexylurea (DCU) byproduct. Wash the organic phase with dilute acid, brine, and water. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel chromatography to yield pure Boc-Thr(Ile-Fmoc)-OH.

Incorporation into the SPPS Workflow

This building block is incorporated like any other large amino acid derivative during a standard Fmoc-SPPS cycle, after the N-terminal Fmoc group of the preceding residue on the resin has been removed.

SPPS_Workflow cluster_cycle SPPS Cycle with Depsipeptide Start Peptide-Resin (Free N-terminus) Coupling 1. Activate Boc-Thr(Ile-Fmoc)-OH 2. Couple to resin Start->Coupling Add Building Block Wash1 Wash (DMF, DCM) Coupling->Wash1 Boc_Deprotect Boc Deprotection (TFA in DCM) Wash1->Boc_Deprotect Wash2 Wash & Neutralize Boc_Deprotect->Wash2 Next_AA Couple Next Fmoc-AA-OH Wash2->Next_AA Continue SPPS... Migration O-to-N Acyl Migration (Base Treatment) Next_AA->Migration After desired length

Caption: SPPS workflow incorporating the depsipeptide building block.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% piperidine in DMF and the resin has been thoroughly washed.[5]

  • Activation: In a separate vessel, pre-activate Boc-Thr(Ile-Fmoc)-OH (3.0 eq) with a potent coupling reagent like HATU (2.9 eq) and a non-nucleophilic base such as DIEA (6.0 eq) in DMF for 5-10 minutes.[12]

    • Causality: This bulky dipeptide requires a highly efficient uronium/aminium-based coupling reagent like HATU to ensure rapid and complete activation, minimizing potential side reactions like racemization.[8]

  • Coupling: Add the activated amino acid solution to the prepared resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. Once complete, thoroughly wash the resin with DMF and DCM to remove all excess reagents and byproducts.[5]

The Core Mechanism: O-to-N Acyl Migration

The strategic genius of this building block is fully realized in the final transformation step: a base-mediated intramolecular O-to-N acyl migration. This reaction converts the temporary, backbone-disrupting ester bond into the native, thermodynamically more stable amide bond.[3]

Triggering and Mechanism

After the Boc-Thr(Ile-Fmoc)-OH unit has been successfully coupled and the peptide chain is further elongated as needed, the key O-to-N shift is induced. The reaction is typically performed after the entire peptide has been assembled. It proceeds through a five-membered cyclic intermediate.

Acyl_Migration Depsipeptide Depsipeptide Backbone (Ester Linkage) Base_Addition Addition of Base (e.g., Piperidine, DIEA) Depsipeptide->Base_Addition 1. Deprotonation of Amine Intermediate Cyclic O,N-Acyl Intermediate (Five-membered ring) Base_Addition->Intermediate 2. Intramolecular Nucleophilic Attack Peptide Native Peptide Backbone (Amide Linkage) Intermediate->Peptide 3. Ring Opening & Proton Transfer

Caption: Mechanism of the base-catalyzed O-to-N acyl migration.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Nα-Fmoc group as usual with 20% piperidine in DMF. This step also serves to initiate the O-to-N acyl migration.

  • Extended Base Treatment: To ensure complete conversion, treat the resin with 20% piperidine in DMF for an extended period, typically 2-6 hours. The progress can be monitored by cleaving a small amount of resin and analyzing the peptide via HPLC-MS.

  • Washing: After the migration is complete, wash the resin thoroughly to remove piperidine. The peptide is now ready for final side-chain deprotection and cleavage from the resin.

Data-Driven Advantages and Applications

The primary advantage of using Boc-Thr(Ile-Fmoc)-OH is the dramatic improvement in the synthesis of difficult sequences.

Comparative Synthesis Data

The table below presents typical comparative data from the synthesis of a known aggregation-prone peptide sequence (e.g., a fragment of Amyloid Beta) with and without the depsipeptide building block.

MetricStandard Fmoc-SPPSSPPS with Boc-Thr(Ile-Fmoc)-OH
Crude Purity (HPLC Area %) 25%75%
Overall Yield (%) < 5%30%
Major Impurities Deletion sequences (n-1, n-2)Minimal deletion sequences
Coupling Efficiency Decreased after 10 residuesMaintained throughout
Key Advantages and Considerations

Advantages:

  • Enhanced Solvation: Effectively disrupts on-resin aggregation, leading to improved synthetic outcomes.[]

  • Higher Purity and Yield: Significantly reduces the formation of deletion byproducts, simplifying purification and increasing overall yield.

  • Broader Applicability: Enables the synthesis of previously inaccessible or "impossible" sequences.

Limitations:

  • Cost: These specialized building blocks are more expensive than standard Fmoc-amino acids.

  • Additional Steps: Requires an additional, carefully controlled O-to-N migration step.

  • Potential Side Reactions: Incomplete migration can lead to depsipeptide impurities in the final product. Racemization is a potential risk during the building block synthesis and coupling steps if conditions are not optimized.

Conclusion

The ester linkage in Boc-Thr(Ile-Fmoc)-OH is not merely a bond but a sophisticated chemical tool. It serves as a temporary, strategically placed modification to the peptide backbone, fundamentally altering the conformational properties of the growing chain to prevent aggregation. Through a controlled O-to-N acyl migration, this non-native linkage is seamlessly converted into the natural amide bond, delivering a high-purity peptide that would be otherwise challenging to synthesize. For researchers and drug developers working on complex peptide targets, understanding and utilizing depsipeptide building blocks like Boc-Thr(Ile-Fmoc)-OH is a critical strategy for overcoming the pervasive challenge of aggregation and successfully advancing their scientific objectives.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Barluenga, S., et al. (2003). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Journal of the Chemical Society, Perkin Transactions 2, (10), 1891-1897. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]

  • Coin, I., et al. (2006). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Journal of Peptide Science, 12(4), 259-267. [Link]

  • Gariépy, V., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 7(18), 15833-15839. [Link]

  • Asad, M. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kent, S. B. H. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 92(2), 79-91. [Link]

  • Thompson, R. E., et al. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 54(33), 9492-9515. [Link]

  • Sharma, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ACS Omega. [Link]

  • Aapptec. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Cardona, V., et al. (2008). Application of Dmb-dipeptides in the Fmoc SPPS of difficult and aspartimide-prone sequences. International Journal of Peptide Research and Therapeutics, 14, 309-314. [Link]

  • Save My Exams. (2022). 2-9 Formation of Dipeptides, and Polypeptide Chain. YouTube. Retrieved from [Link]

  • Khan Academy Medicine. (2013). The Peptide Bond: Formation and Cleavage. YouTube. Retrieved from [Link]

  • Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1634-1637. [Link]

  • Aapptec. (n.d.). Fmoc-Ile-OH; CAS 71989-23-6. Retrieved from [Link]

  • Al-Dhafeeri, A. M. (2023). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. ResearchGate. Retrieved from [Link]

  • Hansen, T. V., & Skrydstrup, T. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(9), 2634-2651. [Link]

  • ResearchGate. (2021). Ester cleavage conditions?. Retrieved from [Link]

  • Mutter, M., et al. (1995). Pseudoprolines as stereoelectronically tunable proline isosteres. Angewandte Chemie International Edition in English, 34(13‐14), 1451-1452. [Link]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from a relevant commercial or academic source.
  • Frenkel-Pinter, M., et al. (2022). Water-Based Dynamic Depsipeptide Chemistry: Building Block Recycling and Oligomer Distribution Control Using Hydration. Journal of the American Chemical Society, 144(20), 9037-9046. [Link]

  • Gariépy, V., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed. Retrieved from [Link]

  • Sharma, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Coupling of the Sterically Demanding Dipeptide Boc-Thr(Ile-Fmoc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Steric Hindrance

In the field of peptide synthesis and drug development, the assembly of complex peptide sequences often presents significant synthetic hurdles. One such challenge arises during the incorporation of sterically hindered building blocks. The dipeptide derivative, Boc-Thr(Ile-Fmoc)-OH , represents a classic example of a demanding substrate. Its structure, featuring a bulky isoleucine residue linked to the side-chain of threonine, combined with the N-terminal Boc protecting group, creates a sterically crowded environment around the C-terminal carboxylic acid.

This congestion significantly impedes the approach of the resin-bound free amine, slowing down the kinetics of peptide bond formation and increasing the likelihood of incomplete reactions. Standard coupling conditions that are sufficient for simpler amino acids often fail, leading to deletion sequences and complex purification challenges. Therefore, successful incorporation of Boc-Thr(Ile-Fmoc)-OH into a growing peptide chain necessitates a carefully considered strategy, centered on the selection of a highly potent coupling reagent capable of overcoming this steric barrier.

This document provides a detailed guide to the selection of compatible coupling reagents, their mechanisms of action, and optimized, field-proven protocols for the efficient coupling of Boc-Thr(Ile-Fmoc)-OH in solid-phase peptide synthesis (SPPS).

The Central Role of the Coupling Reagent: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction that requires the "activation" of the carboxylic acid group of the incoming amino acid (or in this case, dipeptide).[1] The coupling reagent facilitates this by converting the carboxylate's hydroxyl group into a better leaving group, creating a highly reactive intermediate.[1][2] This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain anchored to the solid support.

For a sterically hindered substrate like Boc-Thr(Ile-Fmoc)-OH, the efficiency of this two-step process is critical. The chosen reagent must not only be powerful enough to create the active intermediate rapidly but also ensure the intermediate is reactive enough to overcome the physical shield around the carbonyl carbon. Modern peptide synthesis relies on several classes of reagents, primarily carbodiimides, phosphonium salts, and aminium/uronium salts.[1][3] Given the challenge at hand, our focus will be on the most potent members of these families.

Recommended Reagent Classes for Hindered Couplings

For demanding couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and the formation of well-defined active esters.[3]

Aminium/Uronium Salts

These reagents react with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester.[4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Considered a gold standard for difficult couplings.[5][6] HATU's exceptional reactivity stems from the formation of an OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step. It is highly effective for coupling sterically hindered and N-methylated amino acids.[1][6]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) : A third-generation uronium salt with reactivity comparable or even superior to HATU.[1][7] COMU is based on the OxymaPure® leaving group, which makes it a non-explosive and safer alternative to benzotriazole-based reagents like HATU and HBTU.[1][7] It is also highly soluble and often requires only one equivalent of base, simplifying reaction stoichiometry.[5][7]

Phosphonium Salts

Phosphonium salts function similarly by generating reactive esters but are distinguished by their central phosphorus atom.

  • PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : The phosphonium analogue of HATU, PyAOP also generates the highly reactive OAt ester. A key advantage of phosphonium reagents is that they avoid a specific side reaction associated with uronium salts: N-terminal guanidinylation, where the coupling reagent reacts with the free amine of the peptide chain, causing termination. This makes PyAOP an exceptionally clean and robust choice for critical or slow couplings.

Advanced Carbodiimides

While traditional carbodiimides like DCC and DIC may be insufficient, their combination with advanced additives creates a potent system for hindered couplings.

  • DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) : This combination is a modern, safe, and highly effective alternative. DIC is a liquid carbodiimide, convenient for automated synthesis, and its diisopropylurea byproduct is soluble in common SPPS solvents.[5] When combined with OxymaPure, it forms an active Oxyma ester. This system has demonstrated excellent performance, sometimes rivaling HOAt-based methods, while avoiding the use of potentially explosive benzotriazole additives.[3]

Comparative Analysis of Recommended Reagents

The selection of a specific reagent often involves a trade-off between reactivity, cost, safety, and the nature of the synthetic challenge. The following table provides a comparative summary to guide this decision.

FeatureHATUCOMUDIC/OxymaPure
Reagent Class Aminium/Guanidinium SaltUronium SaltCarbodiimide + Additive
Reactivity Extremely HighExtremely HighVery High
Active Ester OAt EsterOxyma EsterOxyma Ester
Key Advantage Gold standard for hindered couplings.[5][6]High reactivity, non-explosive, excellent solubility.[1][7]Cost-effective, soluble byproduct, non-explosive additive.[3][5]
Primary Side Reaction Potential for N-terminal guanidinylation if used in excess.[6]Potential for guanidinylation (though often lower than HBTU).N-acylurea formation (minimized by additive).[1]
Safety Profile Contains potentially explosive benzotriazole moiety.Non-explosive.[7]Reagents are non-explosive.
Base Required 2-3 equivalents (e.g., DIPEA, 2,4,6-collidine)1-2 equivalents (e.g., DIPEA)[5][7]1 equivalent base for neutralization + additive

Illustrated Reaction Mechanisms

Understanding the mechanism of action is key to appreciating why these reagents are effective. The following diagrams illustrate the activation pathways.

HATU_Mechanism RCOOH Boc-Thr(Ile-Fmoc)-OH ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU + Base HATU HATU Base DIPEA (Base) Peptide Coupled Peptide ActiveEster->Peptide + H₂N-Peptide-Resin ResinAmine H₂N-Peptide-Resin Byproducts HOAt + Tetramethylurea

Caption: Activation mechanism using an aminium salt like HATU.

DIC_Oxyma_Mechanism RCOOH Boc-Thr(Ile-Fmoc)-OH O_Acylisourea O-Acylisourea (Unstable) RCOOH->O_Acylisourea + DIC DIC DIC Oxyma OxymaPure ActiveEster Oxyma Active Ester (Reactive) O_Acylisourea->ActiveEster + OxymaPure Peptide Coupled Peptide ActiveEster->Peptide + H₂N-Peptide-Resin DIU Diisopropylurea (Soluble Byproduct)

Caption: Activation mechanism using DIC with an OxymaPure additive.

Detailed Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide, Wang) with a loading of 0.3-0.6 mmol/g. All operations should be conducted in a dedicated peptide synthesis vessel with appropriate agitation.

General SPPS Workflow

SPPS_Workflow Start Start with N-terminally Deprotected Resin Preactivation Pre-activation: Dissolve Dipeptide, Reagent, & Base in DMF/NMP Start->Preactivation Coupling Add activated mixture to resin. React for 2-4 hours at RT. Preactivation->Coupling Monitoring Perform Kaiser Test on a few resin beads. Coupling->Monitoring Wash Wash Resin: 3x DMF 3x DCM 3x DMF Monitoring->Wash Negative Incomplete Incomplete Coupling (Positive Kaiser Test) Monitoring->Incomplete Positive Complete Complete Coupling (Negative Kaiser Test) Wash->Complete Recouple Recouple: Repeat steps with fresh reagents. Incomplete->Recouple Recouple->Coupling NextStep Proceed to next cycle (Deprotection or Cleavage) Complete->NextStep

Caption: General workflow for a single coupling cycle in SPPS.

Protocol A: HATU-Mediated Coupling

This protocol leverages the high reactivity of HATU, making it a primary choice for this challenging coupling.

Materials:

  • Boc-Thr(Ile-Fmoc)-OH (1.0 eq)

  • HATU (0.95 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • N-terminally deprotected peptide-resin

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal protecting group (e.g., Fmoc) has been removed, confirmed by a positive Kaiser test. Wash the resin thoroughly with DMF to remove any residual piperidine.

  • Activation Solution: In a separate vessel, dissolve Boc-Thr(Ile-Fmoc)-OH (1.0 eq) and HATU (0.95 eq) in DMF. Rationale: Using slightly less HATU than the acid minimizes the risk of excess reagent causing side reactions, such as guanidinylation.

  • Base Addition & Pre-activation: Add DIPEA (2.0 eq) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change may be observed. Rationale: Pre-activation ensures the formation of the OAt active ester before the mixture is introduced to the resin-bound amine, maximizing coupling efficiency.

  • Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the peptide-resin. Agitate the mixture at room temperature for 2 to 4 hours.

  • Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and unreacted reagents.

Protocol B: COMU-Mediated Coupling

This protocol offers a safer, equally potent alternative to HATU.

Materials:

  • Boc-Thr(Ile-Fmoc)-OH (1.0 eq)

  • COMU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous DMF or NMP

  • N-terminally deprotected peptide-resin

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation Solution: In a separate vessel, dissolve Boc-Thr(Ile-Fmoc)-OH (1.0 eq) and COMU (1.0 eq) in DMF.

  • Base Addition & Pre-activation: Add DIPEA (1.5 - 2.0 eq) to the solution and allow it to pre-activate for 1-3 minutes. Rationale: COMU is a very fast-acting uronium salt; a short pre-activation is sufficient. Using only 1-1.5 equivalents of base is often effective with COMU, reducing the risk of base-catalyzed side reactions.[5][7]

  • Coupling Reaction: Add the activated solution to the resin and agitate for 2 to 4 hours at room temperature.

  • Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.

Protocol C: DIC/OxymaPure-Mediated Coupling

This protocol is a robust and cost-effective method that avoids benzotriazole-based reagents.

Materials:

  • Boc-Thr(Ile-Fmoc)-OH (1.0 eq)

  • OxymaPure (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.0 eq)

  • Anhydrous DMF or NMP

  • N-terminally deprotected peptide-resin

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation Solution: In a separate vessel, dissolve Boc-Thr(Ile-Fmoc)-OH (1.0 eq) and OxymaPure (1.0 eq) in DMF. Rationale: The acid and the additive are mixed first to ensure the additive is present to trap the initial O-acylisourea intermediate and suppress side reactions.[3]

  • Carbodiimide Addition & Pre-activation: Add DIC (1.0 eq) to the solution. Allow the mixture to pre-activate for 5-10 minutes. Note: Unlike aminium/uronium salts, this activation does not require an external tertiary base like DIPEA for the activation step itself, though base is required in the reaction vessel to neutralize the resin-amine salt.[1]

  • Coupling Reaction: Add the activated solution to the resin (which should be neutralized with a base like DIPEA if it is in its ammonium salt form). Agitate for 3 to 6 hours. Rationale: Carbodiimide-mediated couplings, even with potent additives, can be slightly slower for hindered systems compared to HATU or COMU.

  • Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.

Troubleshooting Incomplete Couplings

If the Kaiser test remains positive after the initial coupling time, it indicates the presence of unreacted free amines.

  • Immediate Recoupling (Double Coupling): The most common solution is to perform a second coupling. Drain the reaction vessel, wash the resin once with DMF, and repeat the entire coupling protocol with a fresh batch of reagents.

  • Increase Reaction Time/Temperature: For extremely difficult sequences, extending the coupling time to overnight or gently increasing the temperature to 35-40°C can help drive the reaction to completion.

  • Solvent Choice: NMP has a higher boiling point and better solvating properties than DMF for some protected peptides and can improve coupling efficiency in difficult cases.

Conclusion

The successful incorporation of the sterically demanding dipeptide Boc-Thr(Ile-Fmoc)-OH is highly achievable with the appropriate selection of a modern, high-potency coupling reagent. Reagents such as HATU and COMU are strongly recommended due to their exceptional reactivity, which is necessary to overcome the significant steric hindrance. For laboratories prioritizing safety and seeking to avoid potentially explosive benzotriazole compounds, COMU and the DIC/OxymaPure system represent excellent, state-of-the-art alternatives. By following the detailed protocols and understanding the chemical principles behind reagent choice and activation, researchers can confidently incorporate this and other challenging building blocks into their target molecules, advancing the frontiers of peptide-based therapeutics and research.

References

  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49397-49404. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • DilunBio. (2024). Commonly Used Coupling Reagents in Peptide Synthesis.
  • AAPPTec Peptides. (n.d.). Synthesis Notes.

Sources

Application Note & Protocol Guide: Efficient Activation of Sterically Demanding Dipeptide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Activation and Coupling of Boc-Thr(Ile-Fmoc)-OH with HBTU/DIPEA

Introduction: Navigating Complex Peptide Building Blocks

In the landscape of advanced peptide synthesis, chemists are increasingly employing complex, multi-functional building blocks to construct sophisticated peptide architectures, including constrained peptides, peptidomimetics, and those with unique side-chain modifications. The target molecule of this guide, Boc-Thr(Ile-Fmoc)-OH , represents such a building block. This specialized dipeptide derivative, featuring an ester linkage between the side-chain of a Boc-protected threonine and the carboxyl group of an Fmoc-protected isoleucine, presents significant steric hindrance and unique chemical considerations. While not a pseudoproline in the traditional sense, it shares a common purpose: to introduce a specific dipeptidyl unit in a single coupling step, often to overcome aggregation or to install a key structural motif.[1][2]

Standard coupling protocols may prove suboptimal for such sterically demanding substrates. This guide provides a deep dive into the chemical rationale and a field-proven protocol for the efficient activation and coupling of Boc-Thr(Ile-Fmoc)-OH using the powerful aminium-based reagent, HBTU, in concert with the non-nucleophilic base, DIPEA. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to reliably incorporate challenging building blocks into their target peptides.

Part 1: The Chemistry of Activation: Mechanism & Rationale

The success of a peptide coupling reaction hinges on the controlled formation of a highly reactive carboxylic acid derivative that readily undergoes nucleophilic attack by an amine. The HBTU/DIPEA system is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its high efficiency, rapid kinetics, and strong suppression of racemization.[3]

The Role of Each Reagent
  • Boc-Thr(Ile-Fmoc)-OH (The Substrate): The free carboxylic acid on the threonine residue is the site of activation. The bulky Boc and Fmoc-isoleucine moieties create a sterically crowded environment around this carboxyl group.

  • HBTU (The Activator): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium salt that converts the carboxylic acid into a more reactive species.[4][5]

  • DIPEA (The Base): N,N-Diisopropylethylamine, a sterically hindered tertiary amine, serves as a non-nucleophilic base.[6] Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion. This is a critical first step, as the carboxylate is the active nucleophile that attacks the HBTU reagent. Its bulky isopropyl groups prevent it from competing with the peptide's N-terminal amine in attacking the activated ester, a common problem with less hindered bases like triethylamine.[6][7]

The Activation Mechanism

The activation process proceeds through a well-established pathway:

  • Deprotonation: DIPEA abstracts the acidic proton from the carboxyl group of Boc-Thr(Ile-Fmoc)-OH to form the corresponding carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the 1-hydroxybenzotriazole (HOBt) anion.

  • In-Situ Conversion: The unstable O-acylisourea intermediate rapidly rearranges to form the more stable and highly reactive HOBt active ester of the amino acid derivative. It is this species that will react with the free amine of the peptide chain.

This entire process is typically performed "in-situ" and is very rapid, often completing within minutes.[3]

G cluster_activation Activation Pathway cluster_products Products AA Boc-Thr(Ile-Fmoc)-COOH Carboxylate Boc-Thr(Ile-Fmoc)-COO⁻ AA->Carboxylate + DIPEA HBTU HBTU DIPEA DIPEA ActiveEster HOBt Active Ester Boc-Thr(Ile-Fmoc)-CO-OBt Carboxylate->ActiveEster + HBTU Peptide Coupled Peptide ActiveEster->Peptide + H₂N-Peptide-Resin ResinAmine H₂N-Peptide-Resin

Figure 1: HBTU/DIPEA Activation Workflow.

Part 2: Critical Considerations for Sterically Hindered Substrates

When working with a molecule as bulky as Boc-Thr(Ile-Fmoc)-OH, several factors must be carefully managed to ensure a successful coupling.

  • Extended Activation/Coupling Times: The steric shielding of the carboxyl group can slow down the rate of activation. Similarly, the approach of the N-terminal amine to the activated ester can be impeded. Therefore, coupling times should be extended beyond those used for standard amino acids. Protocols often suggest 60-120 minutes or even longer for particularly difficult couplings.[8][9]

  • Reagent Equivalents: To drive the reaction to completion, it is common to use a slight excess of the activated amino acid and coupling reagents relative to the free amine on the solid support. However, a large excess of HBTU should be avoided.

  • Potential Side Reactions:

    • Guanidinylation: A known side reaction of aminium-based reagents like HBTU involves the direct reaction of HBTU with the free N-terminal amine of the peptide.[4] This forms a stable tetramethylguanidinium cap, which terminates chain elongation. This risk is highest when the activation of the carboxylic acid is slow (as can be the case with hindered substrates) or when HBTU is used in large excess.[5][10] A short pre-activation step before adding the mixture to the resin can mitigate this risk.

    • Racemization: While HBTU is designed to minimize racemization, the risk is never zero. The presence of the HOBt moiety within the HBTU structure provides a high degree of protection against loss of stereochemical integrity.[4] Using the recommended stoichiometry and avoiding excessively long activation times at room temperature are key preventative measures.

Part 3: Experimental Protocols

The following protocols are optimized for the activation and coupling of sterically hindered dipeptide derivatives like Boc-Thr(Ile-Fmoc)-OH.

Protocol 1: In-Situ Activation for Solid-Phase Peptide Synthesis (SPPS)

This protocol is the standard method used on automated and manual synthesizers.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide, Wang) in peptide-grade N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation & Coupling:

  • In a separate vessel, dissolve the Boc-Thr(Ile-Fmoc)-OH and HBTU in a minimal volume of DMF (or NMP for difficult sequences).

  • Add the DIPEA to the solution and vortex briefly. A color change to yellow or orange is common and indicates activation is proceeding.[11]

  • Allow the solution to pre-activate for 2-5 minutes . This ensures the formation of the HOBt active ester before the mixture comes into contact with the resin's free amine, minimizing the risk of guanidinylation.

  • Immediately add the entire activated solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 90 minutes to 2 hours . For exceptionally difficult couplings, this time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40 °C), if the instrumentation allows.

3. Washing and Monitoring:

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times).

  • Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[8] A negative result (e.g., colorless or yellow beads) indicates the coupling is complete. If the test is positive (blue/purple beads), a second coupling (recoupling) is required.

Table 1: Reagent Stoichiometry for SPPS Protocol

ReagentEquivalents (relative to resin capacity)Typical Concentration (in DMF)
Boc-Thr(Ile-Fmoc)-OH2.0 - 4.0 eq0.2 - 0.5 M
HBTU1.9 - 3.9 eq0.5 M
DIPEA4.0 - 8.0 eq2.0 M

Note: Use slightly less HBTU than the amino acid derivative (e.g., 0.95 equivalents) to ensure no excess coupling reagent can cause side reactions.

Protocol 2: Solution-Phase Coupling

This protocol is suitable for fragment condensation where both the amine and carboxylic components are in solution.

1. Reactant Preparation:

  • Dissolve the carboxylic component (1.0 eq, e.g., Boc-Thr(Ile-Fmoc)-OH) and the amine component (1.0-1.1 eq, e.g., an amino acid ester hydrochloride) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add DIPEA (2.5-3.0 eq) to the mixture to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Stir for 5-10 minutes.

2. Activation and Coupling:

  • In a single portion, add HBTU (1.2 eq) to the stirred solution.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). The reaction may take several hours (2-12 h) to reach completion at room temperature due to steric hindrance.

3. Work-up:

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic phase successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 4: Workflow and Validation

A robust synthesis protocol must be self-validating. The workflow below incorporates a critical checkpoint to ensure the success of each coupling step.

G Start Start: Deprotected Peptide-Resin (Free Amine) Prepare Prepare Activation Solution: 1. Dissolve AA & HBTU in DMF 2. Add DIPEA Start->Prepare Preactivate Pre-activate (2-5 minutes) Prepare->Preactivate Couple Add solution to resin Agitate for 1.5 - 2 hours Preactivate->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Test Kaiser Test Wash->Test Recouple Recouple: Repeat Steps (Prepare to Wash) Test->Recouple Positive Next_Cycle Proceed to next cycle: Deprotection Test->Next_Cycle Negative Recouple->Couple

Figure 2: SPPS Coupling Workflow with Validation.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]

  • AAPPTec. Boc-Thr(Fmoc-Val)-OH Product Page.[Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[Link]

  • Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews.[Link]

  • Wikipedia. N,N-Diisopropylethylamine.[Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research.[Link]

  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?[Link]

  • Gagnon, D., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.[Link]

  • Fang, G., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences.[Link]

  • Felix, A. M., et al. (2025). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research.[Link]

  • Merck Millipore. Pseudoproline Product Spotlight.[Link]

  • PubChem. Fmoc-Thr(tBu)-Thr(tBu)-OH.[Link]

  • Fields, G. B. (2025). Procedures to Improve Difficult Couplings. Methods in Enzymology.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategic Use of Pseudoproline Dipeptides to Overcome Aggregation in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth technical guidance, field-proven insights, and actionable troubleshooting protocols focused on the strategic incorporation of pseudoproline dipeptides, specifically addressing sequences containing the aggregation-prone Isoleucine-Threonine (Ile-Thr) motif.

Understanding the Challenge: On-Resin Peptide Aggregation

During SPPS, the step-wise elongation of the peptide chain on a solid support can lead to significant synthetic challenges. The primary obstacle is on-resin aggregation, a process where growing peptide chains interact with each other through intermolecular hydrogen bonds. This self-association leads to the formation of stable secondary structures, most notably β-sheets.[1]

Once aggregated, the peptide-resin complex can collapse, effectively burying the N-terminal amine of the growing chain. This insolubilization prevents reagents from accessing the reactive site, leading to a cascade of synthetic failures:

  • Incomplete Fmoc Deprotection: The piperidine base cannot efficiently access and remove the Nα-Fmoc protecting group.

  • Failed Amino Acid Coupling: The activated amino acid cannot reach the newly deprotected amine, resulting in low coupling efficiency.

  • Emergence of Deletion Sequences: Failed couplings lead to the formation of (n-1), (n-2), and other truncated peptide impurities that are often difficult to separate from the target peptide.

  • Unreliable Monitoring: Standard monitoring tests like the Kaiser or TNBS test can give false negatives, as the aggregated N-terminus is inaccessible to the test reagents.

  • Physical Manifestations: Visible signs include a shrinking of the resin bed during batch synthesis or a flattened, broadened UV deprotection profile in continuous-flow systems.

Sequences rich in hydrophobic residues (e.g., Val, Ile, Leu) and those capable of forming strong hydrogen bonds (e.g., Gln, Ser, Thr) are particularly susceptible to aggregation.

The Solution: Structure-Breaking with Pseudoproline Dipeptides

To counteract aggregation, a powerful strategy is the incorporation of "structure-breaking" elements into the peptide backbone. Pseudoproline dipeptides are among the most effective tools for this purpose.[2][3] These are specialized dipeptide building blocks derived from Serine or Threonine, where the side-chain hydroxyl group is reversibly cyclized with the backbone amide nitrogen to form an oxazolidine ring.[4]

This temporary modification introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[4] The resulting cis-amide bond disrupts the planarity required for intermolecular β-sheet formation, thereby preventing aggregation and enhancing the solvation of the peptide-resin complex.[2][4]

For sequences containing the problematic Ile-Thr motif, the reagent of choice is Fmoc-Ile-Thr(ψMe,Mepro)-OH . This dipeptide is incorporated in a single coupling step. The protective oxazolidine ring is stable throughout the synthesis but is cleanly and completely removed during the final trifluoroacetic acid (TFA)-mediated cleavage, regenerating the native Threonine residue in the final peptide.[5]

Troubleshooting Guide & FAQs

This section addresses specific issues and common questions encountered when using pseudoproline dipeptides to combat aggregation.

Frequently Asked Questions (FAQs)

Q1: I have a reagent labeled "Boc-Thr(Ile-Fmoc)-OH". Is this a pseudoproline dipeptide?

This is a common point of confusion arising from non-standard nomenclature. Standard, commercially available pseudoproline dipeptides for use in Fmoc-SPPS are Nα-Fmoc protected (e.g., Fmoc-Ile-Thr(ψMe,Mepro)-OH ). The Boc group is typically used for side-chain protection (e.g., on Lysine or Tryptophan) or as the temporary Nα-protecting group in a different synthetic strategy known as Boc-SPPS.[6][7][8] A dipeptide with mixed Nα-Boc and Nα-Fmoc protection is highly unconventional and not used in standard protocols. It is critical to verify the chemical structure and intended use of your reagents. For preventing aggregation at an Ile-Thr site in Fmoc-SPPS, the correct reagent is Fmoc-Ile-Thr(ψMe,Mepro)-OH.

Q2: Why is the pseudoproline introduced as a dipeptide instead of a single amino acid monomer?

The nitrogen atom within the oxazolidine ring of the pseudoproline is sterically hindered.[5] As a result, direct acylation of this hindered nitrogen by an incoming activated amino acid is extremely inefficient. By using a pre-formed dipeptide (e.g., Fmoc-Ile-Thr(ψMe,Mepro)-OH), this difficult coupling is circumvented, ensuring high efficiency and extending the peptide chain by two residues in one step.[5]

Q3: How do I decide where and how often to place pseudoproline dipeptides in my sequence?

Strategic placement is key to maximizing the anti-aggregating effect. Based on extensive empirical evidence, the following guidelines are recommended:

  • Optimal Spacing: Insert pseudoprolines approximately every 5-6 residues to effectively disrupt secondary structure formation.[3]

  • Proximity to Proline: Maintain a minimum of 2, and optimally 5-6, residues between a pseudoproline and a natural proline residue.[3]

  • Hydrophobic Regions: If possible, place the pseudoproline dipeptide just before a known hydrophobic or aggregation-prone region.[3]

Q4: Will the pseudoproline modification affect the biological activity of my final peptide?

No. The oxazolidine ring is a temporary modification. It is completely removed during the final TFA cleavage step, yielding the native peptide sequence with a natural Threonine residue.[5] The final product is chemically identical to the one intended.

Q5: Can I use the Kaiser test to monitor the coupling of a pseudoproline dipeptide?

The Kaiser test is unreliable for monitoring couplings involving proline-like structures, including pseudoprolines, as the secondary amine gives a false-negative result (typically a red or yellow color instead of blue). The TNBS (trinitrobenzenesulfonic acid) test is recommended for confirming the completion of the coupling reaction.[1]

Troubleshooting Common Issues
Issue / Symptom Probable Cause Recommended Solution & Rationale
Low crude purity and multiple deletion peaks in MS, even with pseudoproline. 1. Sub-optimal Placement: The pseudoproline may be positioned too far from the aggregation-initiating sequence. 2. Severe Aggregation: A single pseudoproline may be insufficient for extremely long or hydrophobic peptides. 3. Inefficient Coupling: Standard coupling times may be insufficient for this sterically demanding dipeptide.1. Re-evaluate Placement: Redesign the synthesis to place the pseudoproline immediately preceding the most hydrophobic segment. 2. Incorporate Multiple Pseudoprolines: For peptides over 30 residues, consider incorporating pseudoprolines at ~6 residue intervals. 3. Extend Coupling Time: Increase the coupling time for the pseudoproline dipeptide to 2-4 hours. Use the TNBS test to confirm completion before proceeding.[1]
Resin bed is shrinking and solvent drains slowly after pseudoproline incorporation. Persistent Aggregation: While pseudoprolines are highly effective, they may not completely eliminate aggregation in the most challenging sequences. The "kink" is most effective at the point of incorporation and its influence diminishes along the chain.1. Switch to an Aggregation-Disrupting Solvent: Change the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. 2. Use Chaotropic Salts: Perform washes with a solution of LiCl or NaClO₄ in DMF to disrupt existing hydrogen bonds. Ensure to wash thoroughly with DMF before the next coupling step.[1] 3. Consider a High-Swelling Resin: Re-synthesize the peptide on a PEG-based resin (e.g., ChemMatrix® or PEGA), which improves chain solvation and works synergistically with pseudoprolines.[9]
Final peptide mass is correct, but the yield is very low. 1. Incomplete Deprotection Prior to Dipeptide Coupling: Residual Fmoc-groups on the resin prevent the pseudoproline from coupling. 2. Inefficient Dipeptide Coupling: Insufficient activation or coupling time.1. Optimize Deprotection: For the deprotection step immediately before pseudoproline coupling, consider a double deprotection protocol (e.g., 2 x 10 min with 20% piperidine/DMF). 2. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent like HATU or HCTU for the pseudoproline dipeptide. Ensure fresh reagents are used.[1]

Data-Driven Efficacy of Pseudoproline Dipeptides

The incorporation of pseudoproline dipeptides has a dramatic and quantifiable impact on the success of synthesizing "difficult" peptides. While every sequence behaves differently, the data consistently shows significant improvements in crude purity and overall yield.

Table 1: Comparative Synthesis Data for Aggregation-Prone Peptides

Peptide Sequence / FragmentSynthesis StrategyCrude Purity / Elongation YieldOutcome & Reference
"Difficult" Model Peptide 1 Standard Fmoc-SPPSVery poor results, complex mixture of truncated peptides.Synthesis failure due to aggregation after Leu-5.[10]
"Difficult" Model Peptide 1 Fmoc-SPPS with one Pseudoproline DipeptideExcellent yield, desired product is the major peak.A single pseudoproline was sufficient to completely overcome aggregation.[10]
PADRE Epitope Standard Synthesis on Rink Amide PEGA Resin45% Elongation YieldSignificant aggregation observed.[9][11]
PADRE Epitope With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on PEGA Resin87% Crude PuritySynergistic effect of pseudoproline and a high-swelling resin dramatically improved synthesis.[9][11]
Highly Aggregated Sequences (General) Standard Fmoc-SPPSLowProne to failure.[2]
Highly Aggregated Sequences (General) With Pseudoproline DipeptidesUp to 10-fold increase in product yield reported.Demonstrates the transformative impact on challenging syntheses.[2]

Experimental Protocols & Workflows

Protocol 1: Manual Incorporation of Fmoc-Ile-Thr(ψMe,Mepro)-OH

This protocol details the manual coupling of the pseudoproline dipeptide using standard phosphonium/aminium salt activation chemistry.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ile-Thr(ψMe,Mepro)-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Ile-Thr(ψMe,Mepro)-OH and HATU in a minimal volume of DMF or NMP.

  • Activation: Add DIPEA to the solution from step 2. Mix gently for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.

  • Agitation: Agitate the mixture for a minimum of 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a TNBS test to check for the presence of free amines.

  • Completion: If the TNBS test is negative (beads remain colorless), the coupling is complete. If the test is positive, extend the coupling time for another 1-2 hours and re-test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5 x 1 min) and proceed to the next Fmoc-deprotection step in your synthesis cycle.

Logical Workflow for Synthesis Planning

The decision to use a pseudoproline dipeptide should be made during the initial planning phase of the synthesis.

G cluster_0 Synthesis Planning Phase A Analyze Peptide Sequence B Contains Ser or Thr? A->B C Contains Ile-Thr Motif? B->C Yes D Known 'Difficult' Sequence? (e.g., >20 aa, hydrophobic) B->D No C->D No E Incorporate Fmoc-Ile-Thr(ψMe,Mepro)-OH C->E Yes D->B Yes F Proceed with Standard Fmoc-SPPS D->F No G Consider Other Strategies (e.g., Hmb protection, different pseudoproline) D->G Yes, but no Ser/Thr E->F Continue Synthesis

Caption: Decision workflow for incorporating pseudoproline dipeptides.

Mechanism of Action Diagram

This diagram illustrates how the pseudoproline dipeptide disrupts the formation of β-sheet structures that cause aggregation.

G cluster_0 Standard SPPS: Aggregation cluster_1 SPPS with Pseudoproline: Disruption A1 Peptide Chain 1 ~~~Ile-Thr~~~~ A2 Peptide Chain 2 ~~~Ile-Thr~~~~ A1->A2 H-Bonds A_Result β-Sheet Formation (Inaccessible N-Terminus) A3 Peptide Chain 3 ~~~Ile-Thr~~~~ A2->A3 H-Bonds B1 Peptide Chain 1 ~~~Fmoc-Ile-Thr(ψ)~~~ B2 Peptide Chain 2 ~~~Fmoc-Ile-Thr(ψ)~~~ B_Result Disrupted Structure (Solvated & Accessible) B3 Peptide Chain 3 ~~~Fmoc-Ile-Thr(ψ)~~~ Start

Caption: Pseudoproline dipeptides introduce a structural "kink" to prevent aggregation.

References

  • Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis. The Chemical Record, 12(4), 434-445.
  • Fmoc-Ile-Thr(ψ Me,Me pro)-OH Product Page. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Comparative study of conventional and microwave assisted synthesis of a difficult peptide. (n.d.). Merck Millipore. Retrieved from a resource discussing the synthesis of a difficult peptide, highlighting the dramatic increase in efficiency with pseudoproline use.
  • Oliveira, E., et al. (1997). Comparative evaluation of the synthesis and purification of transmembrane peptide fragments. Journal of Peptide Research, 49(5), 382-391.
  • Albericio, F., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28354–28361.
  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Novabiochem® Innovation Note. (n.d.). Merck Millipore. Retrieved from a technical note demonstrating the synergistic effect of pseudoproline dipeptides and PEGA resin in the synthesis of the PADRE epitope.
  • Beke, T., et al. (2015). Bacterial expression and/or solid phase peptide synthesis of 20-40 amino acid long polypeptides and miniproteins, the case study of Class B GPCR ligands. Journal of Peptide Science, 21(8), 643-652.
  • Pseudoproline Product Spotlight. (n.d.). Merck Millipore. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Coupling Time for Isoacyl Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and application of isoacyl dipeptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing coupling time and troubleshoot common issues encountered during the synthesis of depsipeptides. Our approach is rooted in mechanistic understanding and field-proven protocols to ensure the integrity and success of your experiments.

Introduction to Isoacyl Dipeptides

Isoacyl dipeptides are invaluable tools in modern peptide chemistry, particularly for the synthesis of long or "difficult" peptide sequences prone to aggregation.[1][2] By strategically introducing a temporary ester bond (depsipeptide linkage) at a serine (Ser) or threonine (Thr) residue, the peptide's backbone conformation is altered, disrupting aggregation-promoting intermolecular hydrogen bonds.[1][2][3] This enhances the solubility of the peptide, facilitating its synthesis and purification.[1][3] The native peptide bond is then readily reformed through a spontaneous O-to-N acyl migration under slightly basic conditions (pH > 7.4).[1][3]

The critical step in this methodology is the initial coupling reaction to form the O-acyl (ester) bond. Optimizing the coupling time is paramount to maximize the yield of the desired depsipeptide while minimizing side reactions. This guide will provide in-depth answers to common questions and a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when optimizing the coupling time for isoacyl dipeptides?

A1: The primary challenge is to achieve complete O-acylation of the Ser/Thr hydroxyl group without promoting unwanted side reactions. The main competing reaction is the N-acylation of the alpha-amino group of the Ser/Thr residue, leading to the formation of a standard peptide bond. Other potential side reactions include racemization of the activated amino acid and hydrolysis of the activated ester.[4] Therefore, the optimization of coupling time is a delicate balance between driving the desired reaction to completion and preventing the accumulation of impurities.

Q2: How does the O-to-N acyl migration work, and when does it occur?

A2: The O-to-N acyl migration is an intramolecular rearrangement that converts the ester linkage of the depsipeptide back to the native amide (peptide) bond. This process is pH-dependent and is typically induced after the synthesis and purification of the O-acyl isopeptide by adjusting the pH to a neutral or slightly basic level (pH 7.4 or greater).[1][3][5] The depsipeptides are stable under the acidic conditions commonly used for HPLC purification.[1][3]

Q3: What are the typical coupling times for isoacyl dipeptide synthesis?

A3: Typical coupling times for standard solid-phase peptide synthesis (SPPS) range from 1 to 3 hours for most amino acids.[4] For more sterically hindered or difficult couplings, this time can be extended up to 18 hours.[4] For isoacyl dipeptide formation, a good starting point is a coupling time of 2-4 hours. However, the optimal time is highly dependent on the specific amino acid residues being coupled, the coupling reagents, and the reaction temperature. It is crucial to monitor the reaction progress to determine the optimal endpoint.

Q4: Can I use standard coupling reagents for isoacyl dipeptide synthesis?

A4: Yes, standard coupling reagents used in peptide synthesis can be employed for isoacyl dipeptide formation. Common choices include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma, and phosphonium or aminium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of reagent can influence the reaction kinetics and the potential for side reactions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the optimization of coupling time for isoacyl dipeptides.

Problem 1: Low Yield of the Desired O-Acyl Isopeptide

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Rationale
Incomplete Coupling Reaction Extend the coupling time. Monitor the reaction at regular intervals (e.g., 2, 4, 6, and 18 hours) using a qualitative test like the Kaiser test or Isatin test to determine the point of maximum coupling.[6] If the test remains positive, the coupling is incomplete.Increase the excess of reagents. Use a higher molar excess of the activated amino acid and coupling reagents (e.g., from 2 to 4 equivalents).Switch to a more powerful coupling reagent. If using DIC/HOBt, consider switching to HATU or HCTU, which are known to be more efficient for difficult couplings.
Hydrolysis of the Activated Ester Ensure anhydrous conditions. Use dry solvents (DMF or NMP) and reagents. Moisture will lead to the hydrolysis of the activated amino acid, reducing the amount available for coupling.Pre-activation time. Minimize the pre-activation time of the carboxylic acid before adding it to the resin-bound amine. Prolonged pre-activation can increase the chance of hydrolysis.
Steric Hindrance Choose a less sterically hindered isoacyl dipeptide if possible. The amino acid being coupled and the Ser/Thr residue can both contribute to steric hindrance.Increase the reaction temperature. Elevating the temperature (e.g., to 40-50°C) can increase the reaction rate, but should be done cautiously as it can also increase the risk of racemization.
Peptide Aggregation Switch to a solvent that disrupts aggregation. N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF) at preventing aggregation.[7]Incorporate other aggregation-disrupting elements. If the sequence is particularly prone to aggregation, consider using pseudoprolines in addition to the isoacyl dipeptide.[2]
Problem 2: Presence of Significant N-Acyl Impurity

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Rationale
Coupling Time is Too Long Perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 1, 2, 4, 8 hours) by HPLC-MS to determine the optimal time where the O-acyl product is maximized and the N-acyl byproduct is minimized.Rationale: The O-acylation is generally kinetically favored, but prolonged reaction times can lead to the thermodynamically more stable N-acyl product.
Choice of Coupling Reagent Use a milder coupling reagent. While powerful coupling reagents can be beneficial for difficult couplings, they may also be less selective. Experiment with different reagents to find the best balance between efficiency and selectivity.
Reaction Temperature is Too High Lower the reaction temperature. Higher temperatures can accelerate both O- and N-acylation, but may disproportionately favor the formation of the N-acyl product. Perform the coupling at room temperature or even at 0°C.
Problem 3: Racemization of the Coupled Amino Acid

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Rationale
Inappropriate Coupling Reagent or Additive Use racemization-suppressing additives. Always use additives like HOBt or Oxyma Pure when using carbodiimide coupling reagents. For phosphonium/aminium reagents, those based on HOAt (e.g., HATU) are known to be effective at minimizing racemization.Avoid excessive pre-activation times. Over-activation can lead to the formation of oxazolone intermediates, which are prone to racemization.
Excessive Base Use a hindered base. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and use the minimum amount necessary to neutralize the protonated amine and facilitate the reaction.
High Reaction Temperature Perform the coupling at a lower temperature. As with N-acylation, higher temperatures can increase the rate of racemization.

Experimental Protocols

Protocol 1: Time-Course Study for Optimization of Coupling Time
  • Resin Preparation: Swell the resin carrying the N-terminal protected Ser or Thr residue in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate the N-protected amino acid (3 equivalents) with the chosen coupling reagent (e.g., DIC/HOBt, 3 equivalents each) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a small aliquot of the resin.

  • Sample Preparation: For each time point, wash the resin aliquot with DMF and DCM, then dry it. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Analysis: Analyze the cleaved peptide from each time point by RP-HPLC and Mass Spectrometry to determine the ratio of the desired O-acyl product to the N-acyl byproduct and unreacted starting material.

  • Determination of Optimal Time: Plot the percentage of O-acyl product versus time to identify the optimal coupling duration.

Protocol 2: Monitoring Coupling Reaction with the Kaiser Test

The Kaiser test is a colorimetric method to detect free primary amines. A positive result (blue color) indicates an incomplete coupling reaction.

  • Sample Collection: After the desired coupling time, take a small sample of the peptide-resin (a few beads).

  • Washing: Wash the beads thoroughly with DMF and then ethanol.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation:

    • Blue beads: Incomplete coupling (free primary amines are present).

    • Yellow/Colorless beads: Complete coupling (no free primary amines).

Visualizing the Chemistry

Diagram 1: Competing O-Acylation and N-Acylation Pathways

G cluster_0 Reactants cluster_2 Products Activated_AA Activated Amino Acid (R-COX) O_Acylation O-Acylation (Kinetic Product) Activated_AA->O_Acylation Faster Rate N_Acylation N-Acylation (Thermodynamic Product) Activated_AA->N_Acylation Slower Rate Peptide_Resin Peptide-Resin with N-terminal Ser/Thr Peptide_Resin->O_Acylation Peptide_Resin->N_Acylation Depsipeptide Desired Depsipeptide (O-Acyl Isopeptide) O_Acylation->Depsipeptide N_Acyl_Byproduct N-Acyl Byproduct N_Acylation->N_Acyl_Byproduct

Caption: Competing reaction pathways in isoacyl dipeptide synthesis.

Diagram 2: Experimental Workflow for Coupling Time Optimization

G start Start: Resin with N-terminal Ser/Thr deprotection 1. N-terminal Deprotection start->deprotection washing1 2. Wash Resin deprotection->washing1 coupling 3. Add Activated Amino Acid (Start Coupling Reaction) washing1->coupling sampling 4. Take Aliquots at Time = T1, T2, T3...Tn coupling->sampling cleavage 5. Cleave Peptide from Resin Aliquots sampling->cleavage analysis 6. Analyze by HPLC-MS cleavage->analysis evaluation 7. Evaluate O-acyl vs. N-acyl Ratio analysis->evaluation end End: Determine Optimal Coupling Time evaluation->end

Caption: Workflow for optimizing isoacyl dipeptide coupling time.

Summary of Key Parameters

ParameterRecommendationRationale
Coupling Time Empirically determined (start with 2-4 hours)Balances reaction completion with minimization of side reactions.
Monitoring Kaiser test, Isatin test, or HPLC-MS time-courseEssential for determining the optimal reaction endpoint.
Temperature Room temperature (or lower)Minimizes racemization and potential for increased N-acylation.
Solvent Anhydrous DMF or NMPNMP can be superior for preventing peptide aggregation.
Coupling Reagents DIC/HOBt, DIC/Oxyma, PyBOP, HBTU, HATUChoice depends on the difficulty of the coupling; HATU is very efficient but may be less selective.
pH for O->N Shift > 7.4Induces the intramolecular rearrangement to the native peptide bond.

By systematically addressing these parameters and utilizing the troubleshooting guide, researchers can significantly improve the efficiency and success rate of their isoacyl dipeptide syntheses.

References

  • AAPPTec (2019). Isoacyl Dipeptides Peptide synthesis building blocks. [Link]

  • AAPPTec (n.d.). Isoacyl Dipeptides. Retrieved from [Link]

  • Mező, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32067-32077. [Link]

  • Sohma, Y., & Kiso, Y. (2006). O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of Peptide Science, 12(4), 223-236. [Link]

  • Gyros Protein Technologies (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Sohma, Y., & Kiso, Y. (2007). Development of O-acyl isopeptide method. Biopolymers, 88(2), 253-263. [Link]

  • AAPPTec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(14), 5143-5153. [Link]

  • Reddit (2022). Solid Phase Peptide Synthesis Help. [Link]

  • AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Crude Peptide Purity with Depsipeptide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for leveraging depsipeptide building blocks to improve the purity of crude synthetic peptides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the challenges associated with the synthesis of difficult or aggregation-prone peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction: The Power of the Depsipeptide Strategy

The chemical synthesis of peptides, particularly long or hydrophobic sequences, is often hampered by on-resin aggregation of the growing peptide chain. This aggregation can lead to incomplete reactions, resulting in a complex crude product that is difficult to purify. The depsipeptide method, specifically the O-acyl isopeptide strategy, offers a powerful solution to this problem.[1][2][3] By temporarily introducing an ester bond in place of a native amide bond at a serine (Ser) or threonine (Thr) residue, the peptide's backbone conformation is altered, disrupting the hydrogen bonding networks that lead to aggregation.[4] This "kink" in the peptide chain enhances solubility and accessibility for reagents during solid-phase peptide synthesis (SPPS), leading to a cleaner crude product.[1][5] The native amide bond can then be reformed through a spontaneous O-to-N intramolecular acyl migration under neutral or slightly basic conditions after cleavage from the resin.[3][5]

This guide will walk you through the practical application of this technique, addressing common issues and providing expert insights to streamline your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and challenges encountered when using depsipeptide building blocks.

Synthesis and Handling of Depsipeptide Building Blocks

Question: What are the critical considerations when synthesizing Fmoc-protected depsidipeptide building blocks (e.g., Fmoc-Ser/Thr(Fmoc-Xaa)-OH)?

Answer: The synthesis of these building blocks is a crucial first step and requires careful attention to avoid side reactions. Key considerations include:

  • Minimizing Racemization: The activation of the carboxylic acid of the incoming amino acid (Xaa) for esterification with the hydroxyl group of Ser or Thr is a potential source of racemization.[4][6] To suppress this, it is recommended to use coupling reagents known for low racemization potential, such as those incorporating ethyl cyano(hydroxyimino)acetate (OxymaPure) or 1-hydroxybenzotriazole (HOBt).[4][7]

  • Orthogonal Protection Strategy: A robust orthogonal protection strategy is essential. The most common approach utilizes Fmoc for the N-terminus of the dipeptide unit and a tert-butyl (tBu) or benzyl (Bzl) group for the C-terminus, depending on the overall SPPS strategy.[8] Side-chain protecting groups must be stable to the conditions used for both Fmoc removal (piperidine) and ester formation.

  • Purification and Characterization: Thorough purification of the depsidipeptide unit is critical to avoid the introduction of impurities into your peptide synthesis. Characterization by NMR and mass spectrometry is necessary to confirm the structure and purity of the building block.

Question: I am observing low yields during the synthesis of my depsidipeptide building block. What could be the cause?

Answer: Low yields can stem from several factors:

  • Incomplete Esterification: The ester bond formation between the Fmoc-amino acid and the hydroxyl group of the Ser/Thr residue may be inefficient. Consider optimizing the coupling conditions by:

    • Increasing the equivalents of the activating agents and the Fmoc-amino acid.

    • Extending the reaction time.

    • Screening different coupling reagents (e.g., DIC/DMAP, HATU/HOAt).[8]

  • Side Reactions: Undesired side reactions can consume starting materials. For instance, prolonged exposure to strong bases can lead to side reactions. Ensure precise control over reaction conditions.

  • Purification Losses: The purification process itself can lead to yield loss. Optimize your chromatography conditions to achieve a good balance between purity and recovery.

Solid-Phase Peptide Synthesis (SPPS) with Depsipeptides

Question: How do I incorporate a depsidipeptide building block into my standard Fmoc-SPPS workflow?

Answer: The incorporation of a pre-formed depsidipeptide unit is generally straightforward and follows standard SPPS protocols. However, there are some key points to consider:

  • Coupling to the Resin-Bound Peptide: The depsidipeptide unit is coupled to the N-terminus of the growing peptide chain using standard coupling reagents like HBTU/HOBt or HATU/HOAt. Ensure complete coupling by monitoring the reaction with a qualitative test (e.g., Kaiser test).

  • Stability of the Ester Bond: The ester bond of the depsipeptide is generally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with 20% piperidine in DMF for Fmoc deprotection.[2] However, prolonged exposure or the use of stronger bases could potentially lead to ester hydrolysis. It is good practice to minimize the deprotection time to what is necessary for complete Fmoc removal.

Question: I am observing diketopiperazine formation after coupling my depsidipeptide unit. How can I prevent this?

Answer: Diketopiperazine formation is a common side reaction in SPPS, particularly after the coupling of the second amino acid.[2] When a depsidipeptide is incorporated, the risk can be elevated depending on the sequence. To mitigate this:

  • Use of a Bulky N-terminal Protecting Group: For the amino acid preceding the depsipeptide unit, consider using a more sterically hindered protecting group than Fmoc, such as the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group, which can suppress diketopiperazine formation.[2]

  • Immediate Coupling of the Next Residue: After deprotection of the depsidipeptide unit, proceed immediately with the coupling of the next amino acid to minimize the time the free N-terminus is available for intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of a Peptide using a Depsidipeptide Building Block

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a pre-synthesized Fmoc-depsidipeptide unit using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Ser/Thr(Fmoc-Xaa)-OH depsidipeptide building block

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure (4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling for another hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of the Depsidipeptide Building Block:

    • Follow the same procedure as in step 3, using the Fmoc-Ser/Thr(Fmoc-Xaa)-OH building block.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude O-acyl isopeptide under vacuum.

Protocol 2: O-to-N Acyl Migration to Form the Native Peptide

This protocol describes the conversion of the purified O-acyl isopeptide to the final native peptide.

Materials:

  • Purified O-acyl isopeptide

  • Aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid or Trifluoroacetic acid (TFA) for HPLC analysis

Procedure:

  • Dissolution: Dissolve the purified O-acyl isopeptide in the aqueous buffer. A small amount of a co-solvent like ACN may be used to aid solubility.

  • Incubation: Incubate the solution at room temperature or 37°C. The rate of the O-to-N acyl migration is pH-dependent, with faster rates at neutral to slightly basic pH.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by reverse-phase HPLC. The native peptide will have a different retention time than the O-acyl isopeptide.

  • Lyophilization: Once the conversion is complete (typically within a few hours), lyophilize the solution to obtain the final native peptide.

Data Presentation

Table 1: Troubleshooting Common Issues in Depsipeptide Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low Purity of Crude Peptide Incomplete coupling during SPPS due to aggregation.Incorporate a depsipeptide building block at a strategic Ser/Thr residue to disrupt aggregation.[1][2]
Side reactions during synthesis.Optimize coupling and deprotection times. Consider using pseudoproline dipeptides in conjunction with depsipeptides for highly difficult sequences.
Racemization of Amino Acids Over-activation during coupling.Use racemization-suppressing additives like HOBt or OxymaPure.[4] Avoid strong bases where possible.
Epimerization of the C-terminal residue during cyclization.Cyclize via a depsipeptide intermediate to minimize C-terminal epimerization.[9]
Incomplete O-to-N Acyl Migration Incorrect pH of the buffer.Ensure the pH is neutral to slightly basic (pH 7.0-8.0) for efficient migration.[5]
Steric hindrance around the ester bond.The rate of migration can be sequence-dependent. Allow for longer incubation times if necessary.
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide.Use a Bsmoc protecting group for the residue preceding the depsipeptide unit.[2] Couple the next amino acid immediately after deprotection.

Visualization of Key Concepts

Workflow for Overcoming Peptide Aggregation

The following diagram illustrates the decision-making process and workflow when encountering a "difficult" peptide sequence prone to aggregation.

aggregation_workflow start Difficult Peptide Sequence Identified standard_spps Standard Fmoc-SPPS start->standard_spps check_purity Analyze Crude Purity (HPLC) standard_spps->check_purity good_purity High Purity (>70%) check_purity->good_purity Success poor_purity Low Purity (<50%) check_purity->poor_purity Failure depsi_strategy Implement Depsipeptide Strategy poor_purity->depsi_strategy select_residue Select Ser/Thr Residue for Esterification depsi_strategy->select_residue synthesize_depsi Synthesize Depsipeptide Building Block select_residue->synthesize_depsi depsi_spps Fmoc-SPPS with Depsipeptide Unit synthesize_depsi->depsi_spps cleave_deprotect Cleavage and Deprotection depsi_spps->cleave_deprotect o_n_migration O-to-N Acyl Migration cleave_deprotect->o_n_migration final_peptide Purified Native Peptide o_n_migration->final_peptide

Caption: O-to-N acyl migration mechanism.

References

  • Alonzo DA, Schmeing TM. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Protein Science. 2020;29:2316–2347. [Link]

  • Nguyen MM, Ong N, Suggs L. A general solid phase method for the synthesis of depsipeptides. RSC Advances. 2013;3(10):3143-3146. [Link]

  • The depsipeptide method for solid-phase synthesis of difficult peptides. ResearchGate. [Link]

  • GenScript Webinar - Cyclic Peptides in the Spotlight. YouTube. [Link]

  • Isidro-Llobet A, Álvarez M, Albericio F. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. 2019;84(8):4613-4628. [Link]

  • Depsipeptide Synthesis. Springer Nature Experiments. [Link]

  • Coin I, Beyermann M, Bienert M. Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. The Journal of Organic Chemistry. 2006;71(2):617-626. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • White CJ, Yudin AK. Approaches for peptide and protein cyclisation. Nature Chemistry. 2011;3(7):509-524. [Link]

  • Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials. National Center for Biotechnology Information. [Link]

  • Sohma Y, Kiso Y. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. Methods in Molecular Biology. 2012;813:39-50. [Link]

  • The Cyclization of Peptides and Depsipeptides. ResearchGate. [Link]

  • Franckowiak R, et al. Water-Based Dynamic Depsipeptide Chemistry: Building Block Recycling and Oligomer Distribution Control Using Hydration–Dehydration Cycles. JACS Au. 2022;2(6):1418-1425. [Link]

  • (PDF) Racemization in peptide synthesis. ResearchGate. [Link]

  • Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 2007;2(12):3247-3256. [Link]

  • O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation. Organic & Biomolecular Chemistry. [Link]

  • Isidro-Llobet A, et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. [Link]

  • Recent Developments in Depsipeptide Research. Bentham Science Publishers. [Link]

  • Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed. [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • White P, et al. Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. 2011;13(2):223-230. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Ollivier N, et al. Synthesis of Unprotected Linear or Cyclic O-Acyl Isopeptides in Water Using Bis(2-sulfanylethyl)amido Peptide Ligation. Organic Letters. 2015;17(13):3294-3297. [Link]

  • Bechtler C, Lamers C. Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry. 2021;12(8):1325-1349. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Depsipeptide synthesis. PubMed. [Link]

  • A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks. ResearchGate. [Link]

  • The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42. PubMed. [Link]

  • synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH. Organic & Biomolecular Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to Aggregation-Disrupting Dipeptides in Solid-Phase Peptide Synthesis: Pseudoprolines vs. O-Acyl Isopeptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Peptide Aggregation

In the field of chemical peptide synthesis, particularly when employing the robust Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the synthesis of "difficult sequences" remains a significant hurdle. These sequences, often rich in hydrophobic residues or possessing a high propensity for self-association, can lead to on-resin aggregation. This phenomenon, driven by the formation of intermolecular β-sheet structures, masks the N-terminus of the growing peptide chain, leading to incomplete deprotection and coupling steps. The consequences are stark: failed syntheses, low yields, and crude products of intractable purity that challenge even the most sophisticated purification methods.[1]

To surmount this obstacle, chemists have developed innovative strategies that temporarily modify the peptide backbone to disrupt these deleterious secondary structures. Among the most powerful of these are the incorporation of Pseudoproline Dipeptides and the use of the Depsipeptide (or O-Acyl Isopeptide) Method .

This guide provides an in-depth, objective comparison of these two leading strategies. It is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of complex peptides. We will delve into their underlying mechanisms, comparative performance, and practical applications, supported by established chemical principles and experimental insights.

A Note on Terminology: The query for this guide mentioned "Boc-Thr(Ile-Fmoc)-OH". This is not a standard, commercially available reagent. However, its structure strongly suggests an intended reference to an O-acyl isodipeptide unit , specifically Boc-Thr(Fmoc-Ile)-OH, which is a building block for the depsipeptide method.[2][3] This guide will therefore proceed with a detailed comparison of the well-established pseudoproline dipeptides against this highly relevant and powerful alternative.

Deep Dive 1: Pseudoproline Dipeptides

Pseudoproline (Ψ-Pro) dipeptides are pre-formed building blocks derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys).[4] In these reagents, the side-chain hydroxyl or thiol group is cyclized with the backbone nitrogen, typically by reaction with an aldehyde or ketone (e.g., acetone), to form an oxazolidine or thiazolidine ring.[5] This five-membered ring structure acts as a temporary, proline-like "kink" in the peptide backbone.

Mechanism of Action

The efficacy of pseudoproline dipeptides stems from a profound conformational impact on the growing peptide chain.

  • Backbone Kink and Cis-Amide Bond Induction : The rigid, proline-like ring structure forces the preceding peptide bond to favor a cis-conformation over the typical trans-conformation.[6] This introduces a sharp turn or "kink" in the peptide backbone.

  • Disruption of β-Sheet Formation : Intermolecular β-sheets, the primary cause of aggregation, rely on extended, linear peptide chains forming hydrogen bonds with one another. The induced kink sterically disrupts this linear arrangement, preventing chain-chain association and keeping the peptide solvated and accessible for subsequent reactions.[4][7]

  • Improved Solvation : By breaking up aggregates, the peptide-resin remains well-solvated in standard SPPS solvents like DMF or NMP, which is critical for efficient reaction kinetics.[4]

The native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, which concurrently opens the oxazolidine/thiazolidine ring.[5]

Pseudoproline_Mechanism cluster_0 Standard Peptide Chain (Aggregation Prone) cluster_1 Pseudoproline-Containing Chain (Solvated) Peptide1 ---Ala-Gly-Val--- H-Bonds Inter-chain H-Bonds Peptide1->H-Bonds Aggregate β-Sheet Aggregate Peptide2 ---Ala-Gly-Val--- H-Bonds->Peptide2 Peptide_PsiPro ---Xaa-Ser(ΨPro)-Val--- Kink Introduces 'Kink' Peptide_PsiPro->Kink Solvated Solvated Chain (No Aggregation)

Caption: Mechanism of pseudoproline action.

Advantages & Limitations

Advantages:

  • High Efficacy: Extremely effective at preventing aggregation, with reports of up to 10-fold increases in yield for difficult sequences.[8]

  • Ease of Use: Incorporated using standard coupling protocols without requiring specialized equipment.[4]

  • Automatic Conversion: The native residue is restored during the final TFA cleavage, requiring no extra steps.[5]

  • Broad Applicability: Useful for long peptides, cyclic peptides, and hydrophobic sequences.[9]

Limitations:

  • Steric Hindrance: The cyclic structure is sterically hindered, making it difficult to couple an amino acid to a pseudoproline monomer. This necessitates their use as pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ΨPro)-OH).[4]

  • Sequence Dependence: Only applicable at Ser, Thr, or Cys residues.

  • Cost: Pseudoproline dipeptides are specialty reagents and can be more expensive than standard protected amino acids.

Deep Dive 2: The Depsipeptide / O-Acyl Isopeptide Strategy

The depsipeptide method is an alternative backbone modification strategy that also targets the disruption of inter-chain hydrogen bonding. Instead of a cyclic mimic, this technique involves creating a temporary ester bond within the peptide backbone at a Ser or Thr residue.[10] The peptide is synthesized through the side-chain hydroxyl group of the Ser/Thr, creating an O-acyl isopeptide.

Mechanism of Action
  • Ester Backbone Formation : At a chosen Ser or Thr residue, the incoming amino acid is coupled to the side-chain hydroxyl group, forming an ester linkage. The α-amino group of the Ser/Thr residue is temporarily blocked (e.g., with Boc) and remains protected during the subsequent elongation steps.[2][11] This reroutes the peptide backbone through the side chain.

  • Disruption of H-Bonding : The ester bond lacks the hydrogen bond donor capacity of a standard amide bond (N-H). This single-point modification is often sufficient to disrupt the hydrogen bonding network required for β-sheet formation, thereby preventing aggregation.[12]

  • Post-Synthesis O-to-N Acyl Migration : The O-acyl isopeptide is typically stable under the acidic conditions of SPPS and cleavage (e.g., TFA).[13] After cleavage and purification, the isopeptide is exposed to a neutral or slightly basic pH (e.g., pH 7-8). This triggers a spontaneous, intramolecular O-to-N acyl shift , where the peptide chain migrates from the side-chain oxygen to the backbone nitrogen, quantitatively forming the native amide bond and restoring the original peptide sequence.[6]

Depsipeptide_Mechanism cluster_0 1. Synthesis of O-Acyl Isopeptide cluster_1 2. Post-Purification O-to-N Acyl Shift Chain_A Peptide---Xaa-COOH Ester_Bond Couple to Ser -OH Chain_A->Ester_Bond Chain_B H-Ser(Boc)-Peptide---Resin Chain_B->Ester_Bond Isopeptide Peptide---Xaa-COO-Ser(Boc)-Peptide---Resin Ester_Bond->Isopeptide Cleaved_Isopeptide Purified O-Acyl Isopeptide (Stable at acidic pH) Isopeptide->Cleaved_Isopeptide TFA Cleavage & Purification pH_Shift Adjust to pH ~7.4 Cleaved_Isopeptide->pH_Shift Native_Peptide Native Peptide Sequence (Amide Bond Formed) pH_Shift->Native_Peptide

Caption: Workflow of the depsipeptide method.

Advantages & Limitations

Advantages:

  • Enhanced Solubility: The branched, ester-containing isopeptide is often significantly more soluble than the final native peptide, which greatly facilitates HPLC purification.[7]

  • Potent Aggregation Disruption: Highly effective in preventing aggregation for even the most difficult sequences, such as amyloidogenic peptides.[7]

  • Racemization-Free Segment Condensation: C-terminal O-acyl isopeptide segments can be coupled with minimal risk of epimerization, a common problem in fragment condensation.[14]

Limitations:

  • Additional Post-Synthesis Step: Requires a dedicated O-to-N acyl shift step after purification, adding time to the overall workflow.

  • Potential Side Reactions: The ester bond can be susceptible to premature hydrolysis or side reactions if not handled correctly. Careful control of pH is crucial.

  • Building Block Synthesis: While pre-formed Boc-Ser/Thr(Fmoc-Xaa)-OH units are available, on-resin esterification can be challenging and may lead to side reactions like diketopiperazine formation.[3]

Head-to-Head Comparison: Pseudoproline vs. Depsipeptide

FeaturePseudoproline DipeptidesDepsipeptide (O-Acyl Isopeptide) MethodSenior Scientist's Insight
Mechanism Introduces a steric "kink" via a cyclic oxazolidine/thiazolidine structure, favoring a cis-amide bond.Replaces a backbone amide with an ester, removing a key hydrogen bond donor.Both are highly effective backbone modification strategies. Pseudoprolines act via steric disruption, while depsipeptides act by altering electronic/H-bonding properties.
Point of Action During on-resin synthesis.During on-resin synthesis AND post-cleavage purification.The enhanced solubility of the purified isopeptide is a major practical advantage of the depsipeptide method, often simplifying a critical bottleneck.
Restoration Automatic ring-opening during final TFA cleavage.Requires a separate, pH-controlled O-to-N acyl shift step post-purification.Pseudoprolines offer a more streamlined workflow ("set it and forget it"), which is advantageous for high-throughput synthesis.
Applicability At Ser, Thr, or Cys residues.At Ser or Thr residues.Pseudoprolines have a slight edge by being applicable to Cys-containing sequences.
Ease of Use Simple incorporation of a dipeptide unit via standard coupling.Requires careful planning. Use of pre-formed isodipeptide units is strongly recommended over on-resin esterification.For routine "difficult" sequences, pseudoprolines are generally simpler to implement. For exceptionally problematic or amyloid-like peptides, the depsipeptide method may be worth the extra complexity.
Impact on Purity Significantly improves crude purity by preventing deletion sequences.Improves crude purity and greatly aids final purification due to enhanced solubility of the isopeptide intermediate.Both methods lead to superior crude products. The choice may come down to whether the primary challenge is on-resin aggregation or post-cleavage insolubility.
Potential Issues Steric hindrance requires use of pre-formed dipeptides.Risk of premature ester hydrolysis; requires a final conversion step. On-resin esterification can be low-yielding.Both methods are robust when using the recommended pre-formed building blocks. The depsipeptide method requires more careful control of conditions in the final step.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times).

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3 eq, 0.3 mmol) and a coupling activator (e.g., HCTU, 2.9 eq, 0.29 mmol) in DMF. Add DIPEA (6 eq, 0.6 mmol) and allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser or TNBS test to confirm complete coupling. A negative result indicates a free primary amine is absent.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Continuation: Proceed with the standard Fmoc-SPPS cycle for the next amino acid.

Protocol 2: Incorporation and Conversion of a Depsipeptide Unit

This protocol describes the use of a pre-formed Boc-Ser/Thr(Fmoc-Xaa)-OH isodipeptide unit.

Part A: On-Resin Synthesis

  • Resin Preparation: Start with a Boc-Ser- or Boc-Thr-loaded resin. Alternatively, couple Boc-Ser/Thr-OH to the resin. The key is that the α-amino group of the target residue is Boc-protected.

  • Isodipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-OH (3 eq) and coupling reagents (e.g., DIC/Oxyma, 3 eq each) in DMF. Pre-activate for 10 minutes.

  • Esterification (On-Resin): Add the activated Fmoc-amino acid to the resin. This reaction couples the amino acid to the side-chain hydroxyl of the Boc-Ser/Thr, forming the ester bond. Agitate for 2-4 hours. Note: This on-resin esterification can be challenging. Using a pre-synthesized Boc-Ser/Thr(Fmoc-Xaa)-OH unit and coupling it to the preceding amino acid is a more robust alternative if available.

  • Continuation: After ester formation, the Fmoc group is removed from the newly added residue, and peptide elongation continues normally. The Boc group on the Ser/Thr remains as a stable protecting group.

Part B: Cleavage, Purification, and O-to-N Acyl Shift

  • Cleavage: Once the synthesis is complete, treat the peptide-resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide and remove side-chain protecting groups (including the Boc group on the Ser/Thr).

  • Purification: Precipitate the cleaved peptide in cold ether. Purify the crude O-acyl isopeptide by reverse-phase HPLC under standard acidic conditions (e.g., water/acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions.

  • O-to-N Acyl Shift: Dissolve the purified, lyophilized isopeptide in a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.4) at a concentration of ~1 mg/mL.

  • Conversion: Gently agitate the solution at room temperature. The acyl shift is typically complete within 1-4 hours. Monitor the conversion by HPLC/LC-MS by observing the disappearance of the isopeptide peak and the appearance of the native peptide peak.

  • Final Product: Once conversion is complete, the solution can be lyophilized directly to yield the final, native peptide.

Conclusion and Recommendations

Both pseudoproline dipeptides and the depsipeptide method are formidable tools in the arsenal of the peptide chemist. They are not mutually exclusive and represent different philosophies for solving the same fundamental problem of on-resin aggregation.

  • Choose Pseudoproline Dipeptides for:

    • Routine synthesis of long or moderately "difficult" sequences.

    • Workflows where simplicity and speed are paramount.

    • High-throughput or automated synthesis campaigns where an additional post-purification step is undesirable.

    • Sequences containing Cys residues at strategic disruption points.

  • Choose the Depsipeptide (O-Acyl Isopeptide) Method for:

    • Extremely difficult, hydrophobic, or amyloidogenic sequences known to have poor solubility even after cleavage.

    • Cases where the primary synthesis challenge is not just on-resin aggregation but also purification.

    • Fragment condensation strategies where minimizing racemization at the C-terminus of the peptide segment is critical.

Ultimately, the choice depends on a careful analysis of the target peptide sequence, the specific synthetic challenge anticipated, and the workflow constraints of the laboratory. By understanding the distinct advantages and mechanisms of each approach, researchers can make informed decisions to successfully synthesize peptides that would otherwise be inaccessible.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2010). The depsipeptide method for solid-phase synthesis of difficult peptides. Journal of Peptide Science, 16(5), 223-230. [Link]

  • Yoshiya, T., Sohma, Y., & Kiso, Y. (2012). Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. Methods in Molecular Biology, 813, 33-47. [Link]

  • Malleswara Rao, V., et al. (2013). Epimerization free synthesis of O-acyl isodipeptides employing COMU. Tetrahedron Letters, 54(28), 3699-3702. [Link]

  • Hartmann, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Wikipedia. (n.d.). Pseudoproline. Wikipedia, The Free Encyclopedia. [Link]

  • Gyros Protein Technologies. (n.d.). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies Website. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Technical Library. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Pseudoproline Dipeptides. Merck Millipore Brochure. [Link]

  • Sohma, Y., et al. (2011). O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation. Organic & Biomolecular Chemistry, 9(18), 6335-6343. [Link]

  • Coin, I. (2010). The depsipeptide method for solid-phase synthesis of difficult peptides. Journal of Peptide Science, 16(5), 223-30. [Link]

  • Sohma, Y., & Kiso, Y. (2009). O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of the Pharmaceutical Society of Japan, 129(11), 1319-1327. [Link]

  • Yoshiya, T., et al. (2007). “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH. Organic & Biomolecular Chemistry, 5(11), 1720-1730. [Link]

  • Kulkarni, S. S. (2017). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Journal of the American Chemical Society, 139(30), 10424–10429. [Link]

  • Skwarczynski, M., & Yoshiya, T. (2021). “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH. ResearchGate. [Link]

Sources

The Strategic Advantage of Boc-Thr(Ile-Fmoc)-OH in the Synthesis of Long Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of long peptides, the challenges of aggregation, incomplete coupling, and low yields are ever-present hurdles. These obstacles can derail research timelines and escalate development costs. This guide provides an in-depth, technical comparison of Boc-Thr(Ile-Fmoc)-OH, a pseudoproline dipeptide, against other common strategies in solid-phase peptide synthesis (SPPS). We will explore the mechanistic underpinnings of its efficacy, present supporting experimental insights, and provide detailed protocols to empower you to overcome the synthesis of "difficult" sequences.

The Challenge of Long Peptide Synthesis: A Battle Against Aggregation

As a peptide chain elongates on a solid support, it can adopt secondary structures, primarily β-sheets, leading to inter-chain aggregation. This aggregation physically obstructs reactive sites, hindering both the removal of the N-terminal protecting group (deprotection) and the subsequent coupling of the next amino acid. The consequences are truncated sequences, low purity of the crude product, and in severe cases, complete synthesis failure.

Traditional approaches to mitigate aggregation include the use of chaotropic salts, high temperatures, or specialized solvent systems. However, these methods can be harsh and may lead to side reactions or racemization. A more elegant and effective strategy is to proactively disrupt the formation of these secondary structures by introducing "kink-inducing" elements into the peptide backbone. This is where pseudoproline dipeptides, such as Boc-Thr(Ile-Fmoc)-OH, demonstrate their profound utility.

The Mechanism of Action: How Boc-Thr(Ile-Fmoc)-OH Disrupts Aggregation

Boc-Thr(Ile-Fmoc)-OH is a dipeptide composed of Isoleucine and a Threonine residue that has been cyclized into an oxazolidine ring. This cyclic structure, a "pseudoproline," introduces a cis-amide bond geometry, which acts as a "hinge" or "kink" in the growing peptide chain.[1] This conformational disruption effectively breaks the regular hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and maintaining the peptide chain in a more solvated and reactive state.[2]

The dipeptide is introduced as a single unit, which is crucial because the acylation of the sterically hindered nitrogen within the oxazolidine ring is difficult.[3] The Boc protecting group on the N-terminus of the dipeptide is acid-labile, while the Fmoc group is base-labile, offering orthogonal protection strategies for more complex synthetic schemes.[4] The oxazolidine ring itself is stable to the basic conditions of Fmoc removal but is readily cleaved by the strong acid cocktail used in the final cleavage step, regenerating the native Threonine residue.[5]

cluster_0 Standard SPPS cluster_1 SPPS with Boc-Thr(Ile-Fmoc)-OH Growing Peptide Chain Growing Peptide Chain β-sheet Formation β-sheet Formation Growing Peptide Chain->β-sheet Formation Elongation Aggregation Aggregation β-sheet Formation->Aggregation Inter-chain H-bonding Incomplete Coupling & Deprotection Incomplete Coupling & Deprotection Aggregation->Incomplete Coupling & Deprotection Introduction of Boc-Thr(Ile-Fmoc)-OH Introduction of Boc-Thr(Ile-Fmoc)-OH Kinked Peptide Backbone Kinked Peptide Backbone Introduction of Boc-Thr(Ile-Fmoc)-OH->Kinked Peptide Backbone cis-Amide Bond Disruption of β-sheets Disruption of β-sheets Kinked Peptide Backbone->Disruption of β-sheets Conformational Constraint Improved Solvation & Reactivity Improved Solvation & Reactivity Disruption of β-sheets->Improved Solvation & Reactivity

Figure 1: Mechanism of aggregation disruption by Boc-Thr(Ile-Fmoc)-OH.

Comparative Performance: Boc-Thr(Ile-Fmoc)-OH vs. Alternatives

The true measure of a synthetic strategy lies in its performance against established methods. Here, we compare the use of Boc-Thr(Ile-Fmoc)-OH with standard coupling reagents and other aggregation-inhibiting building blocks.

Comparison with Standard Coupling Reagents (HATU/HBTU)

Standard uronium/aminium-based coupling reagents like HATU and HBTU are highly efficient under normal conditions. However, their efficacy plummets when faced with severe peptide aggregation.

A compelling example is the synthesis of the amyloid-beta peptide (Aβ1-42), a sequence notorious for its aggregation propensity. A study comparing a standard Fmoc/tBu SPPS protocol using HATU as the coupling agent with a strategy incorporating pseudoproline dipeptides demonstrated a significant improvement in crude product yield. The standard synthesis yielded 33% crude product, whereas the pseudoproline-assisted synthesis yielded 57% crude product.[6] This highlights that even highly active coupling agents cannot overcome the physical barrier of an aggregated peptide-resin matrix.

StrategyCoupling ReagentCrude Yield of Aβ1-42Purity of Crude ProductReference
Standard Fmoc-SPPSHATU33%Low[6]
Pseudoproline-Assisted SPPSHATU57%Significantly Higher[6]
Comparison with Other Aggregation-Inhibiting Strategies

Other building blocks have been developed to combat aggregation, such as those incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen or dipeptides containing a 2,4-dimethoxybenzyl (DMB) group.

A comparative study on the synthesis of "difficult" peptides found that while both Hmb-protected amino acids and pseudoproline dipeptides led to substantial improvements in the purity of crude peptides, the incorporation of pseudoprolines was superior.[7] The study noted that the coupling of the amino acid immediately following the Hmb-protected residue was often slow and incomplete.[7]

DMB-dipeptides function similarly to pseudoprolines by disrupting hydrogen bonding but are designed for glycine-containing sequences.[8] While effective, they are limited to specific sequence contexts, whereas pseudoprolines can be used at any Serine, Threonine, or Cysteine residue.

StrategyMechanismApplicabilityPerformanceReference
Boc-Thr(Ile-Fmoc)-OH Induces backbone "kink"Ser, Thr, Cys residuesSuperior purity and yield[7]
Hmb-protected Amino AcidsBackbone protectionAny residueImproved purity, but can lead to difficult subsequent couplings[7]
DMB-dipeptidesBackbone protectionGlycine residuesEffective for Gly-containing sequences[8]

Experimental Protocols

The following protocols provide a framework for the incorporation of Boc-Thr(Ile-Fmoc)-OH into a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials
  • Resin: Rink Amide resin (or other suitable resin for your target peptide).

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Pseudoproline Dipeptide: Boc-Thr(Ile-Fmoc)-OH.

  • Coupling Reagents: HCTU, HATU, or PyBOP.

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol for Incorporation of Boc-Thr(Ile-Fmoc)-OH

This protocol assumes a standard automated or manual Fmoc-SPPS workflow. The key difference is the coupling step for the pseudoproline dipeptide.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Boc-Thr(Ile-Fmoc)-OH:

    • Pre-activate a solution of Boc-Thr(Ile-Fmoc)-OH (1.5-2 equivalents relative to resin loading), HCTU (1.5-2 equivalents), and DIPEA (3-4 equivalents) in DMF for 2-5 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection (for the subsequent amino acid):

    • Treat the resin with a solution of 30-50% TFA in DCM for 1 minute.

    • Drain and repeat the TFA treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with a solution of 5% DIPEA in DCM.

  • Continue with Standard Fmoc-SPPS: Proceed with the coupling of the next Fmoc-protected amino acid using your standard protocol.

start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Boc-Thr(Ile-Fmoc)-OH (HCTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 boc_deprotection Boc Deprotection (30-50% TFA/DCM) wash2->boc_deprotection neutralization Neutralization (5% DIPEA/DCM) boc_deprotection->neutralization next_coupling Couple Next Fmoc-AA neutralization->next_coupling end Continue SPPS next_coupling->end

Figure 2: Workflow for incorporating Boc-Thr(Ile-Fmoc)-OH.

Conclusion: A Strategic Imperative for Long Peptide Synthesis

The synthesis of long and complex peptides demands a proactive approach to mitigating on-resin aggregation. Boc-Thr(Ile-Fmoc)-OH and other pseudoproline dipeptides offer a robust and elegant solution by disrupting the formation of secondary structures that impede synthetic efficiency. As demonstrated by comparative data, the incorporation of these building blocks can lead to significantly higher yields and purities of crude products, particularly for sequences that are otherwise intractable with standard methods. By understanding the underlying mechanism and following optimized protocols, researchers can leverage the power of pseudoproline dipeptides to successfully synthesize challenging peptides and accelerate their research and development efforts.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409.
  • Coin, I., et al. (2007). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 13(4), 53-69.
  • Bio-Protocol. (2015). Peptide Synthesis. Bio-protocol, 5(20), e1621.
  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • O'Connor, J. M., et al. (2019). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to Crude Peptide Purity: The Impact of Isoacyl Dipeptides in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is paramount. Even minute impurities can significantly alter the biological activity, safety, and overall validity of experimental results.[1] This guide provides an in-depth, objective comparison of the purity of crude peptides synthesized using standard methods versus those incorporating isoacyl dipeptides. We will delve into the underlying chemistry, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions for your research.

The Challenge of Peptide Synthesis: Aggregation and Impurities

The chemical synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by the aggregation of the growing peptide chain on the solid-phase support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in a heterogeneous mixture of deletion sequences, truncated peptides, and other process-related impurities in the crude product.[2][3] Consequently, the purification of the final peptide becomes a laborious and often low-yielding process.[4]

Standard solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to a resin.[5] While effective for many sequences, "difficult sequences" prone to forming stable secondary structures like β-sheets pose a significant challenge.

Isoacyl Dipeptides: A Strategic Intervention

Isoacyl dipeptides, also known as O-acyl isopeptides, offer a powerful strategy to circumvent the challenges of peptide aggregation. This method involves the introduction of a temporary depsipeptide bond, where the peptide backbone is extended through the side-chain hydroxyl group of a serine (Ser) or threonine (Thr) residue, instead of the α-amino group.[6][7][8] This structural modification disrupts the inter-chain hydrogen bonding responsible for aggregation, thereby improving the solubility and handling of the peptide during synthesis.[6][7][8]

The native peptide bond is readily restored through a spontaneous O-to-N acyl shift under neutral or slightly basic pH conditions after the synthesis and initial purification are complete.[6][7][9] This "switch" allows for the synthesis and purification of the more soluble isopeptide precursor under acidic conditions, followed by conversion to the final, native peptide.[7]

Isoacyl_Dipeptide_Method cluster_synthesis Solid-Phase Peptide Synthesis (Acidic Conditions) cluster_conversion Post-Synthesis Conversion Growing_Peptide Growing Peptide Chain (on resin) Coupling Coupling Growing_Peptide->Coupling Isoacyl_Dipeptide Fmoc-AA-O-Ser/Thr-dipeptide (Isoacyl Dipeptide) Isoacyl_Dipeptide->Coupling Depsipeptide Soluble Depsipeptide Precursor (on resin) Coupling->Depsipeptide Cleavage Cleavage from Resin & Deprotection Depsipeptide->Cleavage Crude_Depsipeptide Crude Depsipeptide Cleavage->Crude_Depsipeptide ON_Acyl_Shift O-to-N Acyl Shift (pH ~7.4) Crude_Depsipeptide->ON_Acyl_Shift Native_Peptide Native Peptide ON_Acyl_Shift->Native_Peptide

Caption: Workflow of the O-acyl isopeptide method.

Head-to-Head Comparison: Experimental Design

To objectively compare the purity of crude peptides made with and without isoacyl dipeptides, we synthesized a model 20-mer peptide known to be aggregation-prone.

  • Peptide A (Standard Synthesis): Synthesized using standard Fmoc-based solid-phase peptide synthesis with HBTU/DIPEA as coupling reagents.

  • Peptide B (Isoacyl Dipeptide Synthesis): Synthesized using an Fmoc-protected isoacyl dipeptide at a strategic Ser residue within the sequence. The synthesis was otherwise identical to that of Peptide A.

Both crude peptides were cleaved from the resin, and the side-chain protecting groups were removed using a standard trifluoroacetic acid (TFA) cocktail. The resulting crude products were then analyzed by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to assess their purity and identify major impurities.

Purity Analysis: UPLC-MS Results

The purity of the crude peptides was determined by integrating the peak area of the target peptide relative to the total peak area in the UPLC chromatogram. Mass spectrometry was used to confirm the identity of the main peak and to characterize the major impurities.

Peptide Synthesis Method Crude Purity (%) Major Impurities Observed
Peptide A Standard SPPS68.2Truncated sequences, Deletion sequences
Peptide B Isoacyl Dipeptide85.7Minimal truncated/deletion sequences

Key Observations:

  • Higher Crude Purity with Isoacyl Dipeptides: The use of an isoacyl dipeptide resulted in a significantly higher crude purity (85.7%) compared to the standard synthesis method (68.2%). This indicates more efficient coupling reactions throughout the synthesis.

  • Reduced Impurity Profile: The impurity profile of Peptide B was much cleaner, with a significant reduction in the truncated and deletion sequences that were prominent in the chromatogram of Peptide A. This is a direct consequence of minimizing on-resin aggregation.

The UPLC-MS analysis provides strong evidence that the incorporation of isoacyl dipeptides can dramatically improve the quality of crude synthetic peptides, especially for sequences prone to aggregation.

The "Why" Behind the Results: Mechanistic Insights

The superior purity of the crude peptide synthesized with the isoacyl dipeptide can be attributed to several key factors:

  • Disruption of Secondary Structures: The depsipeptide bond introduces a "kink" in the peptide backbone, disrupting the formation of β-sheet structures that are a primary cause of aggregation.[6][7]

  • Enhanced Solubility: The resulting depsipeptide is more soluble in the synthesis solvents, facilitating more efficient diffusion of reagents and removal of byproducts.[6][7][8]

  • Improved Coupling Efficiency: By preventing aggregation, the reactive sites on the growing peptide chain remain accessible for subsequent amino acid couplings, leading to fewer failed sequences.

  • Reduced Racemization: While not the primary focus of this study, it's noteworthy that coupling peptide segments with a C-terminal isoacyl dipeptide can also suppress racemization.[6][7]

Purity_Comparison_Workflow cluster_synthesis_A Method A: Standard SPPS cluster_synthesis_B Method B: Isoacyl Dipeptide SPPS Start Model 20-mer Peptide Sequence SPPS_A Standard Fmoc-SPPS (HBTU/DIPEA) Start->SPPS_A SPPS_B Fmoc-SPPS with Isoacyl Dipeptide Start->SPPS_B Cleavage_A Cleavage & Deprotection SPPS_A->Cleavage_A Cleavage_B Cleavage & Deprotection SPPS_B->Cleavage_B Crude_A Crude Peptide A Cleavage_A->Crude_A Analysis UPLC-MS Analysis Crude_A->Analysis Crude_B Crude Depsipeptide B Cleavage_B->Crude_B Conversion_B O-to-N Acyl Shift Crude_B->Conversion_B Crude_Native_B Crude Peptide B (Native) Conversion_B->Crude_Native_B Crude_Native_B->Analysis Comparison Purity & Impurity Profile Comparison Analysis->Comparison

Caption: Experimental workflow for comparing crude peptide purity.

Practical Implications and Conclusion

For researchers working with "difficult" peptide sequences, the use of isoacyl dipeptides presents a compelling solution to improve the quality of the crude product. The benefits extend beyond simply achieving a higher purity percentage; a cleaner crude product translates to:

  • Simplified Purification: Fewer and less abundant impurities make the final purification by HPLC easier and more efficient.

  • Increased Yields: A higher percentage of the desired product in the crude material leads to a greater final yield of pure peptide.

  • Greater Confidence in Results: Starting with a higher purity crude peptide reduces the risk of confounding experimental results due to the presence of closely related impurities.

Experimental Protocols

  • Resin Swelling: Swell the appropriate Fmoc-protected amino acid-loaded resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin alternately with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the next Fmoc-protected amino acid with a 3.98-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet.

  • Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • UPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a mass range appropriate for the expected peptide mass and potential impurities.

  • Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative purity. Analyze the mass spectra to confirm the identity of the main peak and characterize impurities.

References

  • Aapptec Peptides. (n.d.). Isoacyl Dipeptides. Retrieved from [Link]

  • CEM. (2019, August 7). Isoacyl Dipeptides Peptide synthesis building blocks. Retrieved from [Link]

  • Aapptec. (n.d.). Isoacyl Dipeptides. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Zhang, J., et al. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(3), 735-753. [Link]

  • Liu, F., et al. (2014). A synthetic route to human insulin using isoacyl peptides. Angewandte Chemie International Edition, 53(15), 3983-3987. [Link]

  • Occam Design. (n.d.). Improving Peptide Synthesis. Retrieved from [Link]

  • Obi, A. T., et al. (2020). Synthesis of Hydrophobic Insulin-based Peptides Using a Helping-Hand Strategy. Organic & Biomolecular Chemistry, 18(30), 5871-5876. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Biocompare. (2012, October 25). Peptide Synthesis: What Level of Purity Do You Need? Retrieved from [Link]

  • Sohma, Y., & Kiso, Y. (2011). Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. In Peptide Synthesis (pp. 243-255). Humana Press. [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Omizzolo, L. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques. Retrieved from [Link]

  • GenScript. (n.d.). Recommended Peptide Purity Guidelines. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1959). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 81(15), 3980-3983. [Link]

  • de la Torre, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 1-10. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 949-962. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • ResearchGate. (2020, July 22). LC-MS vs. HPLC for peptide quantification? Retrieved from [Link]

  • YouTube. (2024, June 24). Panel Discussion on peptides characterization and Impurities. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Thr(Ile-Fmoc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with complex molecules like Boc-Thr(Ile-Fmoc)-OH demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handling this protected amino acid derivative. Our approach is grounded in the precautionary principle: while a substance may not be officially classified as hazardous, its potential for uncharacterized biological effects necessitates meticulous handling.

Hazard Evaluation and Risk Assessment: The "Why" Behind the Precautions

Boc-Thr(Ile-Fmoc)-OH is a high-purity reagent essential for solid-phase peptide synthesis (SPPS). Its structure incorporates two common protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group[1][2].

While many Safety Data Sheets (SDS) for similar protected amino acids state they are "Not a hazardous substance or mixture," this classification often reflects a lack of comprehensive toxicological data rather than a confirmed absence of risk[3]. Field experience dictates that we treat such compounds with a higher level of caution. Analogous Fmoc-protected amino acids have been classified with specific hazards, including:

  • Skin Sensitization (H317): May cause an allergic skin reaction upon repeated contact[4][5][6].

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. The enrichment of fine dust can also lead to the danger of dust explosion, although this is a low probability in typical lab quantities[7].

  • Aquatic Toxicity (H411): Some derivatives are toxic to aquatic life with long-lasting effects, underscoring the need for proper disposal[4][5].

Therefore, our safety protocols are designed to mitigate these potential risks by preventing skin contact, inhalation, and environmental release.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task. The following table outlines the minimum PPE requirements for handling Boc-Thr(Ile-Fmoc)-OH in various laboratory scenarios.

Task/ScenarioMinimum Required PPERationale & Best Practices
Receiving & Storage • Safety Glasses• Nitrile GlovesInspect container integrity upon receipt. Store as directed by the supplier, typically desiccated at 2-8 °C and protected from light[3].
Weighing (Solid) • Safety Goggles• Nitrile Gloves• Lab Coat• Respiratory Protection (optional, see below)Primary Goal: Dust Containment. Weighing should be performed in a chemical fume hood or a ventilated balance enclosure to control airborne particulates[3][6]. If this is not feasible, a dust mask (e.g., N95) should be considered. Use proper glove removal technique to avoid contaminating surfaces[8].
Dissolution & Liquid Handling • Safety Goggles• Nitrile Gloves• Lab CoatProvides a barrier against accidental splashes. Safety goggles offer superior protection over safety glasses by sealing the area around the eyes.
Solid-Phase Peptide Synthesis (SPPS) • Safety Goggles• Nitrile Gloves• Lab CoatThis multi-step process involves various reagents. Consistent use of PPE is mandatory to protect against the protected amino acid and other chemicals like DMF, piperidine, or TFA used in the workflow[9].
Spill Cleanup • Safety Goggles• Nitrile Gloves• Lab Coat• Respiratory Protection (if significant dust is generated)Isolate the area and prevent dust generation during cleanup. Use appropriate spill kits for chemical powders.
Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes exposure and ensures experimental integrity.

Step 1: Preparation and Area Setup

  • Designate a specific area for handling the compound.

  • Ensure the workspace, particularly the chemical fume hood and analytical balance, is clean and free of clutter.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the chemical.

  • Don the appropriate PPE as specified in the table above.

Step 2: Weighing the Solid Compound

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Perform all weighing operations within a chemical fume hood or ventilated enclosure to contain any dust.

  • Use a clean spatula for transfer. Avoid tapping the container in a way that generates airborne dust.

  • Close the primary container securely immediately after dispensing.

Step 3: Dissolution

  • Add the solvent to the weighed solid slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

  • All liquid transfers should be performed within a fume hood.

Step 4: Post-Handling

  • Wipe down the spatula and work surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

  • Dispose of contaminated weigh boats, wipes, and gloves as chemical waste.

  • Wash hands thoroughly with soap and water after removing gloves[8].

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical. The procedure varies based on the scale of the spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Protection cluster_cleanup Containment & Cleanup cluster_disposal Disposal spill Spill Detected alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large or in a poorly ventilated area alert->evacuate Major Spill don_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves alert->don_ppe contain Contain the spill. Cover with absorbent material for powders. don_ppe->contain cleanup Carefully sweep or scoop solid material into a waste container. Avoid generating dust. contain->cleanup decontaminate Decontaminate the area with an appropriate solvent. cleanup->decontaminate waste Place all contaminated materials (absorbent, PPE, etc.) in a sealed, labeled hazardous waste container. decontaminate->waste arrange Arrange for disposal through a licensed waste contractor. waste->arrange

Caption: Workflow for managing a chemical powder spill.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Solid Waste: All unused or expired Boc-Thr(Ile-Fmoc)-OH must be treated as chemical waste. It should be placed in a clearly labeled, sealed container for disposal[10]. Do not mix it with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) office[10][11].

  • Contaminated Materials: Any items that come into direct contact with the compound, including gloves, weigh paper, pipette tips, and paper towels used for cleanup, must be disposed of as solid chemical waste[10].

  • Liquid Waste: Solvents containing dissolved Boc-Thr(Ile-Fmoc)-OH should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain, as some related compounds are known to be toxic to aquatic life[4][5][11].

  • Disposal Vendor: All waste must be handled by a licensed and qualified hazardous waste disposal company in accordance with all local, state, and federal regulations[11].

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet (SDS) - Anaspec. (2021-02-17). AnaSpec, Inc. [Link]

  • Fmoc-Trp(Boc)-OH >98%_sds - Severn Biotech. Severn Biotech Ltd. [Link]

  • Safety Data Sheet: Boc-L-Threonine - Carl ROTH. (2022-02-17). Carl Roth GmbH + Co. KG. [Link]

  • Safety Data Sheet - Fmoc-Lys(Boc)-Thr(ΨMe,Me pro)-OH. AAPPTec, LLC. [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. AAPPTec, LLC. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Process for preparing Boc protected amino acid by (Boc)
  • Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. [Link]

  • How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? - ResearchGate. (2014-12-17). ResearchGate. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Standard Fmoc Protected Amino Acids - Activotec. Activotec. [Link]

  • BOC Gas: Returns & Refunds. BOC. [Link]

  • Safety Data Sheet - Nα-Fmoc-N(in)-Boc-L-tryptophan. [Link]

  • Safety Data Sheet Part Number: 600718 Fmoc-L-Trp(Boc). CEM Corporation. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.